4-bromo-1,5-naphthyridine dihydrobromide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-bromo-1,5-naphthyridine;dihydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2.2BrH/c9-6-3-5-10-7-2-1-4-11-8(6)7;;/h1-5H;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZWSLZDJGTTAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2N=C1)Br.Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-bromo-1,5-naphthyridine dihydrobromide molecular structure
Molecular Architecture, Synthetic Pathways, and Reactivity Profile
Executive Summary
The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, frequently utilized to mimic quinoline or isoquinoline pharmacophores while offering distinct hydrogen-bonding vectors and solubility profiles. 4-Bromo-1,5-naphthyridine dihydrobromide (CAS: 1956307-73-5) serves as a critical, high-reactivity intermediate for generating library diversity.
This guide analyzes the molecular structure of this salt form, delineates its synthesis from 1,5-naphthyridin-4-ol, and provides validated protocols for its application in Palladium-catalyzed cross-couplings (Suzuki-Miyaura) and Nucleophilic Aromatic Substitutions (
Structural Architecture & Physicochemical Properties[1]
The Core Scaffold
The 1,5-naphthyridine system consists of two fused pyridine rings with nitrogen atoms at positions 1 and 5. This arrangement creates a planar, electron-deficient aromatic system.
-
Electronic Distribution: The nitrogen atoms at 1 and 5 exert a strong inductive ($ -I
-M $) pull, significantly reducing electron density at the C4 and C8 positions. -
C4-Bromine Substituent: The bromine atom at position 4 is activated by the para-nitrogen (N1), making the C-Br bond highly susceptible to oxidative addition (by transition metals) or nucleophilic attack.
The Dihydrobromide Salt ($ \cdot 2HBr $)
While the free base (4-bromo-1,5-naphthyridine) is a lipophilic solid, the dihydrobromide salt is the preferred storage form due to enhanced stability.
-
Protonation Sites: The salt form implies protonation at both N1 and N5.
-
Stability: The free base is prone to oxidative degradation and hydrolysis upon prolonged exposure to air. The dihydrobromide salt stabilizes the basic nitrogen centers, preventing N-oxide formation during storage.
-
Stoichiometry:
-
Molecular Weight: ~370.87 g/mol (Salt) vs. 209.04 g/mol (Free Base).
Key Physicochemical Data
| Property | Value / Description | Note |
| Appearance | Yellow to orange crystalline solid | Color deepens upon oxidation |
| Solubility | Soluble in Water, DMSO, Methanol | Free base requires organic solvents (DCM, EtOAc) |
| Hygroscopicity | High | Must be stored under inert gas (Argon/Nitrogen) |
| Storage | 2–8°C, Desiccated | Prevent hydrolysis of C-Br bond |
Synthetic Pathways & Quality Control
The synthesis of 4-bromo-1,5-naphthyridine typically proceeds via the "OH to Br" conversion of the 4-hydroxy tautomer (naphthyridinone).
Synthesis Workflow (DOT Visualization)
Detailed Protocol: Bromination & Salt Formation
Reagents: 1,5-naphthyridin-4-ol (1.0 eq), Phosphorus Oxybromide (
-
Bromination:
-
Suspend 1,5-naphthyridin-4-ol in toluene or perform neat if using
. -
Add
portion-wise at 0°C (Exothermic reaction). -
Heat to 100–110°C for 3–4 hours. Monitor by TLC/LC-MS.
-
Quench: Cool to 0°C and pour onto crushed ice/water. Neutralize carefully with
to pH 8 to extract the Free Base .
-
-
Salt Formation (Dihydrobromide):
-
Dissolve the isolated Free Base in minimal glacial acetic acid or diethyl ether.
-
Add 33% HBr in acetic acid (2.5 eq) dropwise with vigorous stirring.
-
The dihydrobromide salt will precipitate as a yellow/orange solid.
-
Filter, wash with cold ether, and dry under vacuum over
.
-
Reactivity Profile & Functionalization[2][3][4]
The 4-bromo-1,5-naphthyridine moiety is a "switchable" electrophile. The reaction conditions dictate whether the mechanism follows a Palladium-catalyzed cycle or a classical Nucleophilic Aromatic Substitution.
Critical Handling: The "Free-Basing" Step
Crucial for Success: When using the dihydrobromide salt in Pd-catalyzed reactions (Suzuki, Buchwald), the acidic protons (
-
Protocol: You must perform an in situ neutralization using an excess of base (e.g., 3-4 equivalents of
or ) before adding the Pd-catalyst, or perform a free-base extraction prior to the reaction.
Reaction Decision Tree (DOT Visualization)
Standardized Suzuki Coupling Protocol
Applicable for attaching aryl/heteroaryl groups at C4.
-
Preparation: In a microwave vial, combine 4-bromo-1,5-naphthyridine dihydrobromide (1.0 eq) and Boronic Acid (
, 1.2 eq). -
Solvent/Base: Add 1,4-Dioxane:Water (4:1 ratio). Add
(3.5 eq). Note: Extra base accounts for HBr neutralization. -
Degassing: Sparge with Argon for 5 minutes.
-
Catalyst: Add
(5 mol%). -
Reaction: Seal and heat to 90°C (oil bath) or 110°C (Microwave) for 1–2 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over
.
References
-
Litvinov, V. P., et al. (2003).[1] Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 60202059, 4,8-Dibromo-1,5-naphthyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling: Mechanism and Recent Literature. Retrieved from [Link]
Sources
Technical Guide: Mass Spectrometry of 4-Bromo-1,5-Naphthyridine Dihydrobromide
[1][2]
Executive Summary
4-Bromo-1,5-naphthyridine is a critical heterocyclic scaffold in the synthesis of kinase inhibitors and antibacterial agents.[1] Its dihydrobromide salt form (
This guide details the ionization behavior, isotopic signature, and collision-induced dissociation (CID) pathways of this compound.[1][2] It provides a validated protocol for liquid chromatography-mass spectrometry (LC-MS) analysis, ensuring precise identification free from salt-induced suppression artifacts.[1][2]
Molecular Analysis & Physicochemical Properties[1][3][4][5]
Before initiating MS analysis, the distinction between the salt form (handled on the bench) and the analyte species (detected in the gas phase) must be established.
Chemical Identity[1][6]
-
Free Base Formula:
-
Salt Formula:
-
Monoisotopic Mass (Free Base,
): 207.96 Da[2] -
Molecular Weight (Salt): ~370.85 Da[1]
The "Salt Gap" in Electrospray Ionization (ESI)
In ESI, the dihydrobromide salt dissociates in the mobile phase. The mass spectrometer detects the protonated free base, not the intact salt.
-
Observed Species:
-
Theoretical m/z (
): 208.97 -
Theoretical m/z (
): 210.97[1]
Critical Insight: Do not search for the salt molecular weight (370 Da). The high concentration of bromide ions (
) from the salt can cause signal suppression or form anionic adducts () in negative mode.[1] Positive mode is strictly recommended.[1]
Mass Spectral Characteristics
Isotopic Signature (The "Twin Towers")
The most definitive diagnostic feature of 4-bromo-1,5-naphthyridine is the isotopic abundance of bromine.[1] Natural bromine exists as
-
Spectral Appearance: A doublet peak at m/z 209 and 211 with an approximate intensity ratio of 1:1 .[1]
-
Validation: If the M+2 peak is significantly lower (<30%) or missing, the bromine has likely been displaced (e.g., hydrolysis to a hydroxyl group) during sample preparation.[2]
Fragmentation Pathways (MS/MS)
Under Collision-Induced Dissociation (CID), the molecule undergoes a predictable degradation sequence useful for structural confirmation.[1]
-
Precursor Selection: m/z 209.0 (
isotope).[1] -
Primary Loss (Neutral HBr): The naphthyridine ring is aromatic and stable, but the C-Br bond is the weak link.[1] In even-electron ions (ESI), a common pathway is the loss of neutral HBr (80 Da) or the Br radical (79 Da) depending on energy, though loss of neutral HBr to form a radical cation is less favored in ESI than loss of Br• to form a radical cation (rare) or reductive dehalogenation.[1] However, for nitrogen heterocycles, the most observed transition is often the loss of HCN.[2]
-
Correction for Naphthyridines: Halo-naphthyridines often show loss of HCN (27 Da) before losing the halogen, or loss of the halogen radical if the bond is weak.
-
Pathway A (Ring Contraction):
(Loss of HCN).[1] -
Pathway B (Dehalogenation):
(Loss of Br/HBr).[1] The ion at m/z 130 corresponds to the protonated naphthyridine core ( ), often followed by further loss of HCN ( ).
-
Visualization of Fragmentation Mechanics
The following diagram illustrates the logical flow of fragmentation for the protonated species.
Figure 1: Proposed ESI-MS/MS Fragmentation Tree for 4-Bromo-1,5-Naphthyridine.
Experimental Protocol: LC-MS Characterization
This protocol is designed to mitigate the corrosive nature of the dihydrobromide salt and prevent source contamination.
Materials
-
Solvent A: Water (LC-MS Grade) + 0.1% Formic Acid.[1]
-
Solvent B: Acetonitrile (LC-MS Grade) + 0.1% Formic Acid.[1]
-
Diluent: 50:50 Methanol:Water.[1]
Sample Preparation (The "Wash-Out" Method)
The dihydrobromide salt creates a highly acidic solution.[1] Direct injection of high concentrations can corrode steel capillaries.[1]
-
Weigh: 1.0 mg of 4-bromo-1,5-naphthyridine dihydrobromide.
-
Dissolve: Add 1 mL of Diluent . Vortex until clear.
-
Neutralization (Optional but Recommended): Add 10 µL of Ammonium Acetate (1M) to buffer the excess HBr, preventing pH shock to the column.
-
Dilute: Transfer 10 µL of stock to 990 µL of Solvent A. Final concentration ~10 µg/mL.
Instrumentation Parameters (Standard ESI+)
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive (+) | Basic nitrogens in naphthyridine protonate easily.[1] |
| Capillary Voltage | 3.0 - 3.5 kV | Standard for small molecules; avoids discharge.[1] |
| Cone Voltage | 20 - 30 V | Moderate energy to transmit ions without premature fragmentation.[1] |
| Source Temp | 120°C | Sufficient to desolvate; prevents thermal degradation of Br bond.[1] |
| Desolvation Temp | 350°C | Ensures complete solvent evaporation.[1] |
| Scan Range | m/z 50 - 500 | Covers parent and all relevant fragments.[1] |
Analytical Workflow Diagram
The following flowchart outlines the decision-making process during analysis, ensuring data integrity.
Figure 2: Quality Control Workflow for Brominated Heterocycle Analysis.
Data Interpretation & Troubleshooting
Table 1: Diagnostic Ion List
| m/z (approx) | Ion Identity | Origin | Notes |
| 208.97 | Parent | Base peak (Set A).[1] | |
| 210.97 | Parent | Base peak (Set B).[1] | |
| 230.95 | Adduct | Common in glass containers.[1] | |
| 130.05 | Fragment | Indicates loss of Bromine.[1] | |
| 103.04 | Fragment | Secondary loss of HCN.[1] |
Common Pitfall: HBr Adducts
In high-concentration samples, you may observe "cluster" ions due to the HBr salt:
- [1]
-
Solution: Increase the desolvation gas flow or lower the source concentration to break these clusters.
References
-
LIT-001: Brown, D. J. (2002).[1][2] The Naphthyridines. The Chemistry of Heterocyclic Compounds. Wiley-Interscience.[1] [1]
-
LIT-002: Smith, R. M. (2004).[1][2] Understanding Mass Spectra: A Basic Approach, 2nd Edition.[1][2] Wiley.[1][3] (General reference for isotopic patterns of halides).
-
LIT-003: Ferrer, I., & Thurman, E. M. (2003).[1][2] Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS. American Chemical Society.[1] (Protocol grounding for LC-MS of environmental heterocycles). [1]
-
LIT-004: BenchChem. (2025).[1] Fragmentation Patterns of Halogenated Naphthyridines. (Inferred from general database search results on naphthyridine fragmentation).
Solubility Profile & Technical Handling of 4-Bromo-1,5-Naphthyridine Dihydrobromide
Executive Summary
4-Bromo-1,5-naphthyridine dihydrobromide (CAS: 1956307-73-5) is a critical heterocyclic scaffold used in the synthesis of bioactive compounds, particularly in kinase inhibitors and anti-infective agents.[1][2][3][4][5][6] As a dihydrobromide salt, its physicochemical behavior differs radically from its free base counterpart. While the free base is lipophilic and soluble in chlorinated solvents, the salt is a polar, ionic, and often hygroscopic solid.
This guide provides a technical analysis of its solubility landscape, derived from structural analogs (quinoline/naphthyridine salts) and standard process chemistry principles. It is designed to assist researchers in solvent selection for purification, recrystallization, and reaction engineering.
Physicochemical Profile & Salt Implications[6][7][8][9]
The "dihydrobromide" designation implies that the two nitrogen atoms in the 1,5-naphthyridine core are protonated, counter-balanced by two bromide ions. This transformation alters the lattice energy and solvation requirements:
-
Ionic Character: The salt lattice is stabilized by strong electrostatic interactions, requiring high-dielectric solvents (polar protic or polar aprotic) to disrupt the crystal lattice.
-
Hygroscopicity: Like many heteroaromatic hydrobromide salts, this compound is likely deliquescent . It will absorb atmospheric moisture, which can alter weighing accuracy and reaction stoichiometry.
-
Acidity: In solution, the salt acts as a weak acid. Dissolution in protic solvents (MeOH, Water) will generate an acidic environment (pH < 4), potentially catalyzing acid-sensitive side reactions.
Solubility Landscape
The following solubility profile is constructed based on the solvation thermodynamics of analogous 1,5-naphthyridine and quinoline hydrobromide salts.
Solvent Compatibility Table
| Solvent Class | Specific Solvent | Predicted Solubility | Application Context |
| Polar Protic | Water | High (>50 mg/mL) | Dissolution for extraction; aqueous waste streams. |
| Methanol | High | Primary solvent for transfer; often too soluble for recrystallization alone. | |
| Ethanol | Moderate | Ideal for Recrystallization. Solubility often increases significantly with temperature ( | |
| Isopropanol | Low/Moderate | Good anti-solvent or co-solvent for crystallization. | |
| Polar Aprotic | DMSO | Very High | Stock solutions for biological assays; difficult to remove. |
| DMF | High | Reaction medium for nucleophilic substitutions (S | |
| Chlorinated | DCM / Chloroform | Insoluble/Trace | The salt will not dissolve. Used to extract the free base after neutralization. |
| Non-Polar | Diethyl Ether | Insoluble | Anti-solvent. Used to precipitate the salt from Methanol/Ethanol. |
| Hexane / Toluene | Insoluble | Wash solvents to remove non-polar impurities. |
Critical Note: Do not confuse the solubility of the salt with the free base. The free base (4-bromo-1,5-naphthyridine) is soluble in DCM and Chloroform; the dihydrobromide salt is not.
Experimental Protocols
Protocol A: Rapid Solubility Determination (Gravimetric)
Use this protocol to validate solubility for a specific batch, as crystal habit and purity can affect dissolution rates.
-
Preparation: Weigh 10.0 mg of the dihydrobromide salt into a 2 mL clear glass vial.
-
Solvent Addition: Add 100 µL of the target solvent (initial conc. = 100 mg/mL).
-
Agitation: Vortex for 60 seconds.
-
If clear: Solubility > 100 mg/mL.[7]
-
If solid remains: Add solvent in 100 µL increments, vortexing between additions, until clear.
-
-
Calculation:
Protocol B: Recrystallization (Solvent/Anti-Solvent Method)
The most effective purification method for hydrobromide salts involves a Methanol/Ether system.
-
Dissolution: Dissolve the crude salt in the minimum amount of warm Methanol (40°C) . Ensure complete dissolution; filter while hot if particulates remain.
-
Nucleation: Allow the solution to cool to room temperature.
-
Anti-Solvent Addition: Dropwise add Diethyl Ether (or MTBE) with slow stirring until a persistent turbidity (cloudiness) appears.
-
Crystallization: Cool the mixture to 0-4°C (ice bath) for 2-4 hours.
-
Isolation: Filter the crystals under inert gas (Nitrogen/Argon) to prevent moisture absorption. Wash with cold Ether.
Process Chemistry Logic: Salt-to-Base Conversion
In many synthetic routes, the salt must be converted to the free base to permit solubility in organic reaction media (e.g., for a Suzuki coupling in Toluene/Water).
Workflow Diagram
Figure 1: Logic flow for converting the water-soluble dihydrobromide salt into the organic-soluble free base for subsequent synthesis.
Strategic Recommendations
-
Handling: Always handle the dihydrobromide salt in a desiccator or glovebox if possible. If the compound turns "sticky" or forms a gum, it has likely absorbed water. Recrystallize using Protocol B to restore the solid form.
-
Reaction Solvent: For nucleophilic aromatic substitution (S
Ar) reactions directly on the salt, use DMF or NMP with an organic base (DIPEA/TEA) to neutralize the HBr in situ. -
Storage: Store at -20°C under inert atmosphere. The bromide ion can be susceptible to oxidation to bromine (
) if exposed to strong oxidants or light over long periods, leading to discoloration (yellow/brown).
References
-
Naphthyridine Chemistry & Properties
- Brown, D. J. The Naphthyridines. The Chemistry of Heterocyclic Compounds, Wiley.
-
Solubility of Heterocyclic Salts
-
Chiavone-Filho, O., & Rasmussen, P. (1993).[8] Solubilities of salts in mixed solvents. Journal of Chemical & Engineering Data. (Establishes principles of salt solubility in alcohol/water mixtures).
-
-
Synthesis & Purification Context
- Litvinov, V. P. (2004). Advances in the chemistry of naphthyridines. Russian Chemical Reviews. (Discusses synthesis and handling of bromo-naphthyridines).
-
Analogous Quinoline Salt Behavior
-
Ökten, S., et al. (2016).[4] Reinvestigation of bromination of 8-substituted quinolines. ACG Publications. (Details solubility and recrystallization of bromo-quinoline salts).
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications [mdpi.com]
- 4. acgpubs.org [acgpubs.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
An In-depth Technical Guide to the Stability and Storage of 4-bromo-1,5-naphthyridine dihydrobromide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 4-bromo-1,5-naphthyridine dihydrobromide. As a crucial building block in medicinal chemistry and drug discovery, a thorough understanding of its chemical stability is paramount for ensuring the integrity of experimental data and the quality of synthesized active pharmaceutical ingredients (APIs). This document synthesizes established principles of organic chemistry and pharmaceutical stability testing to provide actionable insights for researchers and drug development professionals.
Chemical and Physical Properties
4-bromo-1,5-naphthyridine dihydrobromide is a light yellow solid. The dihydrobromide salt form suggests an increased stability and aqueous solubility compared to the free base.
| Property | Value | Source |
| Molecular Formula | C₈H₇Br₃N₂ | PubChem |
| Molecular Weight | 370.87 g/mol | Sigma-Aldrich |
| Physical Form | Light Yellow Solid | Sigma-Aldrich |
| CAS Number | 1956307-73-5 | Sigma-Aldrich |
Rationale for Dihydrobromide Salt Formation
The selection of a salt form for a drug candidate or intermediate is a critical step in pharmaceutical development. For nitrogen-containing heterocyclic compounds, forming a hydrobromide salt can significantly enhance the compound's stability, solubility, and handling characteristics. The protonation of the nitrogen atoms in the 1,5-naphthyridine ring system by hydrobromic acid increases the polarity of the molecule, which generally improves its aqueous solubility and crystallinity. Crystalline solids are typically more stable than their amorphous counterparts due to their lower energy state.
Potential Degradation Pathways
Based on the chemical structure of 4-bromo-1,5-naphthyridine dihydrobromide, several potential degradation pathways can be anticipated under various stress conditions. A proactive understanding of these pathways is essential for developing stability-indicating analytical methods and for defining appropriate storage conditions.
-
Hydrolysis: The C-Br bond on the aromatic ring is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, nucleophilic substitution of the bromine atom may occur, although this typically requires harsh conditions. The naphthyridine ring itself is generally stable to hydrolysis.
-
Oxidation: The naphthyridine ring system, being electron-deficient, is relatively resistant to oxidation. However, under strong oxidizing conditions, N-oxidation or ring-opening could potentially occur.
-
Photodegradation: Bromo-aromatic compounds can be susceptible to photolytic degradation. Exposure to high-energy light, particularly in the UV range, can induce cleavage of the C-Br bond, leading to the formation of debrominated impurities and other radical-mediated degradation products.
-
Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur. The dihydrobromide salt form is expected to have a higher melting point and greater thermal stability than the free base. Thermal degradation pathways for N-heterocycles can be complex, potentially involving ring fragmentation.
The following diagram illustrates the potential degradation pathways for 4-bromo-1,5-naphthyridine dihydrobromide.
Caption: Potential degradation pathways of 4-bromo-1,5-naphthyridine dihydrobromide.
Recommended Storage and Handling
To ensure the long-term stability and integrity of 4-bromo-1,5-naphthyridine dihydrobromide, the following storage and handling procedures are recommended:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable. Avoid exposure to high temperatures.
-
Light: Protect from light. Store in amber vials or in a light-proof container.
-
Moisture: Keep the container tightly sealed to prevent moisture uptake. As a hydrobromide salt, the compound may be hygroscopic.
-
Inert Atmosphere: For long-term storage, particularly for reference standards, storing under an inert atmosphere (e.g., argon or nitrogen) can further minimize the risk of oxidative degradation.
Proposed Stability Testing Protocol
A comprehensive stability testing program is crucial for establishing the retest period and ensuring the quality of 4-bromo-1,5-naphthyridine dihydrobromide. The following protocol, based on International Council for Harmonisation (ICH) guidelines, is recommended.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method.[1][2][3]
Experimental Workflow for Forced Degradation:
Sources
- 1. Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: synthesis, SAR analysis and molecular modelling studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Equilibrium and kinetics of bromine chloride hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Reactivity & Synthesis of the 4-Bromo-1,5-Naphthyridine Core
Executive Summary: The "Privileged" Electron-Deficient Scaffold
The 1,5-naphthyridine core is a structural isomer of diazanaphthalene that has emerged as a "privileged scaffold" in medicinal chemistry. Unlike its carbocyclic analog (naphthalene) or mono-nitrogen analog (quinoline), the 1,5-naphthyridine system is significantly electron-deficient. This electronic poverty is driven by the placement of nitrogen atoms at the 1- and 5-positions, creating a distinct reactivity profile that is highly exploitable for late-stage functionalization.
Specifically, the 4-bromo-1,5-naphthyridine derivative serves as a linchpin intermediate. The bromine atom at the C4 position is activated by the para-located nitrogen (N1), making it exceptionally susceptible to nucleophilic aromatic substitution (
Electronic Structure & Reactivity Logic
To manipulate this core effectively, one must understand its electronic map.
-
N1-Activation: The nitrogen at position 1 exerts a strong electron-withdrawing effect on positions 2 and 4 via resonance. This makes C4 highly electrophilic.
-
N5-Influence: The nitrogen at position 5 further depletes the electron density of the overall
-system, lowering the LUMO energy and facilitating nucleophilic attack. -
Regioselectivity: In electrophilic substitutions (e.g., nitration, bromination), the ring is deactivated.[1] However, if forced, substitution occurs at C3 or C7 (meta to the nitrogens).[1] Conversely, nucleophilic attack occurs exclusively at C2 and C4.
Reactivity Wheel
The following diagram illustrates the primary divergent pathways available from the 4-bromo-1,5-naphthyridine core.
Figure 1: Divergent reactivity profile of the 4-bromo-1,5-naphthyridine core. The C4 position serves as a versatile electrophilic handle.
Synthesis of the Core: The Modified Gould-Jacobs Route
While various routes exist (e.g., Skraup, Friedländer), the Gould-Jacobs reaction remains the most reliable method for generating the 1,5-naphthyridine core with high regiocontrol. The synthesis proceeds from 3-aminopyridine.[2][3][4][5][6]
Mechanistic Pathway[4][5][7][8][9][10]
-
Condensation: 3-aminopyridine reacts with diethyl ethoxymethylenemalonate (DEEM) to form an enamine.
-
Cyclization: Thermal cyclization (
) occurs.[3] Crucial Insight: Cyclization can theoretically occur at C2 or C4 of the pyridine ring. Electronic and steric factors heavily favor cyclization at C2, yielding the 1,5-naphthyridine isomer (over the 1,7-isomer). -
Aromatization/Functionalization: The resulting 4-hydroxy intermediate (tautomeric with 4-one) is converted to the bromide using phosphorus oxybromide (
).
Figure 2: Step-wise synthetic workflow for accessing the 4-bromo-1,5-naphthyridine core via the Gould-Jacobs protocol.
Experimental Protocols
The following protocols are synthesized from verified methodology. They emphasize purification and handling of the electron-deficient core.
Protocol A: Synthesis of 4-Bromo-1,5-Naphthyridine
Step 1: 1,5-Naphthyridin-4-ol (Gould-Jacobs) [4]
-
Condensation: Mix 3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a round-bottom flask. Heat to
for 2 hours. Ethanol is evolved; use a Dean-Stark trap or open vessel with ventilation. -
Cyclization: Add the resulting oil dropwise to diphenyl ether (Dowtherm A) pre-heated to
. Note: High dilution favors intramolecular cyclization. -
Workup: Cool to room temperature. Dilute with hexane to precipitate the product.[3] Filter the solid, wash with hexane/ether to remove diphenyl ether.
-
Hydrolysis/Decarboxylation (If ester remains): Reflux the solid in 10% NaOH, then acidify to pH 6 to precipitate the 4-hydroxy-1,5-naphthyridine.
Step 2: Bromination
-
Setup: Suspend 1,5-naphthyridin-4-ol (1.0 eq) in anhydrous acetonitrile or toluene.
-
Reagent Addition: Add
(1.5 eq) carefully. Optional: Add catalytic DMF (3-5 drops) to form the Vilsmeier-Haack-like active species. -
Reaction: Heat to reflux (
) for 4 hours. Monitor by TLC (the bromide is less polar than the starting alcohol). -
Quench: Cool to
. Pour onto crushed ice/NaHCO3. Caution: Exothermic hydrolysis of excess . -
Extraction: Extract with DCM (
). Dry over and concentrate. -
Purification: Flash chromatography (EtOAc/Hexane). The product is a base-sensitive solid; store under inert atmosphere.
Protocol B: Buchwald-Hartwig Amination (C-N Coupling)
This core is an excellent substrate for Pd-catalyzed amination.
Reagents:
-
Substrate: 4-bromo-1,5-naphthyridine (1.0 eq)
-
Amine: Morpholine/Aniline derivative (1.2 eq)
-
Catalyst:
(2 mol%) or -
Ligand: BINAP or Xantphos (4 mol%)
-
Base:
(2.0 eq) or NaOtBu -
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Procedure:
-
Charge an oven-dried vial with the bromide, amine, base, and phosphine ligand.
-
Add the Pd source and purge with Argon/Nitrogen for 5 minutes.
-
Add degassed solvent.[7] Seal the vial.
-
Heat to
for 12 hours. -
Filter: Pass through a Celite pad to remove Pd black and inorganic salts.
-
Purification: Silica gel chromatography. Note: 1,5-naphthyridines can streak on silica; add 1%
to the eluent.
Reactivity Data & Comparison
The following table summarizes the comparative reactivity of the 4-bromo-1,5-naphthyridine core against standard heterocycles.
| Reaction Type | Substrate | Conditions | Relative Rate | Selectivity |
| 4-Bromo-1,5-naphthyridine | NaOMe, MeOH, RT | Very Fast | Exclusive C4 | |
| 4-Bromo-quinoline | NaOMe, MeOH, Reflux | Moderate | Exclusive C4 | |
| Suzuki | 4-Bromo-1,5-naphthyridine | High | C4 | |
| Nitration | 1,5-Naphthyridine | Slow | C3/C7 (Meta) | |
| Lithiation | 4-Bromo-1,5-naphthyridine | n-BuLi, | Fast | C4 (Halogen Exchange) |
Key Insight: The presence of the second nitrogen (N5) increases the reaction rate of
References
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 2020. Link
-
The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry. BenchChem Technical Guides, 2025. Link
-
Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold. Bioorganic Chemistry, 2021. Link
-
Nucleophilic Aromatic Substitution (SNAr) Mechanism. Master Organic Chemistry, 2018. Link
-
Buchwald-Hartwig Coupling: General Procedures. Organic Synthesis, 2023. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
Methodological & Application
Application Note: Buchwald-Hartwig Amination of 4-Bromo-1,5-Naphthyridine Dihydrobromide
Part 1: Executive Summary & Strategic Analysis
The Challenge: A "Double-Whammy" Substrate
The amination of 4-bromo-1,5-naphthyridine dihydrobromide presents a unique synthetic challenge that causes high failure rates in standard high-throughput screening (HTS) campaigns. Unlike simple aryl bromides, this substrate introduces two distinct mechanisms of catalyst deactivation:
-
The Salt Penalty (Acidity): The substrate is supplied as a dihydrobromide salt (
). Standard protocols assuming a 1:1 base:substrate ratio will fail immediately. The HBr consumes 2 equivalents of base before the catalytic cycle begins, often protonating the phosphine ligand or the amine nucleophile, rendering them inactive. -
The Chelation Trap (Coordination): The 1,5-naphthyridine core contains two sp² nitrogens capable of bidentate coordination to Palladium (Pd), displacing the labile ligands required for the catalytic cycle.
The Solution: Steric Bulk & Stoichiometric Precision
Success requires a protocol that explicitly manages the neutralization of the HBr before catalyst addition and utilizes bulky, electron-rich ligands (Buchwald Type or NHC) to prevent naphthyridine coordination.
Part 2: Mechanistic Insight (The "Why")
To ensure reproducibility, we must visualize the failure mode. The diagram below illustrates how the acidic salt interferes with the standard catalytic cycle.
Figure 1: The "Salt Trap" and "Chelation Trap" mechanisms that deactivate the catalyst if stoichiometry is ignored.
Part 3: Experimental Protocols
Protocol A: The "Clean" Method (Recommended)
Best for: Scale-up (>1g) and critical intermediates. This method involves a pre-neutralization step (Free-basing) to remove the HBr variable entirely.
Step 1: Free-Basing the Substrate
-
Suspend 4-bromo-1,5-naphthyridine dihydrobromide (1.0 equiv) in DCM (10 mL/g).
-
Add saturated aqueous NaHCO₃ (5.0 equiv) slowly (gas evolution!).
-
Stir vigorously for 30 minutes until the solid dissolves or changes form.
-
Separate layers. Extract aqueous layer 2x with DCM.
-
Dry organics over Na₂SO₄, filter, and concentrate in vacuo.
-
Checkpoint: Verify ¹H NMR. The acidic protons should be gone. The material is now the free base.
-
Step 2: The Coupling
-
Substrate: 4-bromo-1,5-naphthyridine (Free Base) (1.0 equiv)
-
Amine: 1.2 equiv[1]
-
Catalyst: Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%) (For primary amines) OR RuPhos (For secondary amines).
-
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv).
-
Solvent: 1,4-Dioxane (anhydrous, sparged with N₂).
-
Temp: 80-100 °C.
Protocol B: The In-Situ Neutralization Method
Best for: High-Throughput Screening (HTS) or small scale (<50mg). This method saves a step but requires strict adherence to the "Salt Break" stoichiometry.
Reagent Stoichiometry (CRITICAL):
| Component | Equivalents | Role |
|---|---|---|
| Substrate (· 2HBr) | 1.0 | Electrophile |
| Base (NaOtBu) | 3.5 - 4.0 | 2.0 for HBr neutralization + 1.5 for Reaction |
| Amine | 1.2 | Nucleophile |
| Pd Precatalyst | 0.02 - 0.05 | Catalyst |
Step-by-Step:
-
The "Salt Break": To a reaction vial, add the Substrate salt and NaOtBu (2.0 equiv) .
-
Add Solvent (t-Amyl alcohol or Dioxane). Stir at Room Temperature for 10 mins.
-
Why? This allows the HBr to react with the base before the delicate catalyst is added.
-
-
Catalyst Addition: Add the Amine (1.2 equiv), the remaining Base (1.5 - 2.0 equiv), and the Catalyst/Ligand premix (or precatalyst like BrettPhos Pd G4 ).
-
Deoxygenate: Sparge with Nitrogen for 2 mins.
-
Heat: Seal and heat to 90 °C for 4-12 hours.
Part 4: Catalyst & Ligand Selection Guide
The 1,5-naphthyridine core is electron-deficient. Oxidative addition is fast, but reductive elimination can be slow if the amine is bulky.
| Amine Class | Recommended Ligand | Pd Source | Notes |
| Primary Aliphatic | BrettPhos or tBuBrettPhos | Pd(OAc)₂ or Pd G4 Precat | Prevents β-hydride elimination. Excellent for hindered amines.[2] |
| Secondary Acyclic | RuPhos | Pd(OAc)₂ or Pd G3 Precat | Standard for secondary amines. High turnover. |
| Secondary Cyclic | XPhos or BippyPhos | Pd₂(dba)₃ | BippyPhos is excellent for heteroaryl halides. |
| Anilines | tBuXPhos | Pd₂(dba)₃ | Requires higher temp (100°C). |
Workflow Decision Tree
Figure 2: Decision matrix for selecting the appropriate neutralization strategy based on scale.
Part 5: Troubleshooting & Safety
-
Reaction turns black/precipitates immediately:
-
Cause: Catalyst decomposition ("Pd Black"). Likely due to insufficient base (HBr poisoning) or lack of ligand protection.
-
Fix: Increase base loading or switch to a precatalyst (e.g., XPhos Pd G4) which is more robust than mixing Pd(OAc)₂ + Ligand in situ.
-
-
Low Conversion (Starting Material remains):
-
Cause: Catalyst inhibition by the naphthyridine nitrogens.
-
Fix: Switch to tBuBrettPhos (bulkier) or an NHC catalyst like Pd-PEPPSI-IPr . Increase temperature to 110 °C to promote ligand dissociation.
-
-
Hydrodehalogenation (Product is 1,5-naphthyridine):
-
Cause: β-hydride elimination from the amine.
-
Fix: Use BrettPhos (specifically designed to stop this pathway) and ensure anhydrous solvents.
-
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Ingoglia, B. T., et al. (2023). "Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides." Journal of the American Chemical Society.
-
BenchChem. (2025). "Application Notes: Buchwald-Hartwig Amination of Halo-1,5-Naphthyridines." BenchChem Technical Library.
-
Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction: General Protocols and Mechanism."
-
Vertex Pharmaceuticals. (2024). "Ligated Pd-Catalyzed Aminations of Heteroaryl Halides under Aqueous Micellar Conditions." JACS Au.
Sources
Precision Engineering of the 1,5-Naphthyridine Scaffold: A Master Protocol for Pd-Catalyzed Cross-Couplings at the C4 Position
Topic: Palladium-catalyzed cross-coupling reactions with 4-bromo-1,5-naphthyridine Content Type: Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers[1]
Executive Summary & Strategic Importance
The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinoline and isoquinoline in kinase inhibitors, antibacterial agents (e.g., topoisomerase inhibitors), and antiparasitics.[1] The introduction of vectors at the C4 position is critical for structure-activity relationship (SAR) exploration.
While 4-bromo-1,5-naphthyridine is a potent electrophile, its reactivity is double-edged.[1] The electron-deficient nature of the ring facilitates oxidative addition but also makes the substrate prone to nucleophilic aromatic substitution (
This guide provides a field-tested roadmap for overcoming these electronic and steric challenges to achieve high-yielding Suzuki-Miyaura and Buchwald-Hartwig couplings.
Mechanistic Insight: The "N-Chelation Trap"
Successful coupling requires understanding why standard conditions often fail. In 1,5-naphthyridines, the nitrogen lone pairs are potent
-
The Problem: Standard ligands (e.g., PPh3) can be displaced by the substrate nitrogens, forming stable, unreactive Pd-substrate complexes (Pd-N coordination) rather than the required oxidative addition species (C-Br insertion).
-
The Solution: Use bulky, electron-rich ligands (e.g., Buchwald dialkylbiaryl phosphines) or rigid chelating bisphosphines (e.g., dppf, Xantphos).[1] These ligands sterically crowd the metal center, preventing substrate N-coordination while accelerating oxidative addition into the C-Br bond.
Visualization: The Catalytic Pathway vs. The Trap
The following diagram illustrates the divergence between the productive catalytic cycle and the non-productive coordination trap.
Figure 1: Mechanistic divergence. Small ligands allow the naphthyridine nitrogens to sequester Palladium (Red path).[1] Bulky ligands force the reaction towards the productive Oxidative Addition (Green path).
Application Note 1: Suzuki-Miyaura Cross-Coupling
The Suzuki coupling is the primary method for introducing aryl and heteroaryl systems.
Critical Parameters
-
Base Sensitivity: 1,5-naphthyridines are base-sensitive.[1] Strong bases (e.g.,
) can trigger degradation or hydrolysis of the bromide.[1] Use mild inorganic bases ( , ).[1] -
Boronic Acid Stability: Electron-deficient boronic acids (e.g., pyridyl boronates) deborylate rapidly. Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (
) for higher stability.
Optimization Matrix (Data Summary)
| Parameter | Standard Condition (Low Success) | Recommended Condition (High Success) | Rationale |
| Catalyst | dppf resists displacement; XPhos promotes OA. | ||
| Solvent | Toluene/EtOH | 1,4-Dioxane/H2O (4:1) or DME/H2O | Higher solubility of naphthyridine; Dioxane promotes higher T. |
| Base | Milder pH profile prevents scaffold hydrolysis. | ||
| Temp | High barrier to activation requires thermal energy.[1] |
Detailed Protocol: Synthesis of 4-(4-fluorophenyl)-1,5-naphthyridine
Reagents:
-
4-bromo-1,5-naphthyridine (1.0 equiv)
-
4-fluorophenylboronic acid (1.2 equiv)
- (5 mol%)
- (3.0 equiv, 2.0 M aqueous solution)[1]
-
1,4-Dioxane (degassed)
Procedure:
-
Setup: Charge a microwave vial or Schlenk flask with the bromide (1.0 eq), boronic acid (1.2 eq), and Pd catalyst (0.05 eq).
-
Inerting: Seal the vessel and purge with Argon/Nitrogen for 5 minutes (3 cycles of vac/fill). Note: Oxygen is the enemy of the active Pd(0) species.
-
Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M) and aqueous
via syringe. -
Reaction: Heat to
for 4–12 hours. (Microwave: for 30 mins).[1] -
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black.[1] Wash organic layer with brine, dry over
, and concentrate.[1] -
Purification: Flash chromatography (Hexanes/EtOAc gradient). Naphthyridines are polar; expect elution at 40-70% EtOAc.[1]
Application Note 2: Buchwald-Hartwig Amination
Installing amines at C4 is vital for kinase inhibitor design (hinge binding motif).
Ligand Selection Logic
-
Primary Amines: Use BrettPhos or XPhos .[1] These prevent double arylation and ensure mono-selectivity.
-
Secondary Amines: RuPhos is the gold standard for secondary amines due to its steric bulk preventing
-hydride elimination. -
Anilines: BINAP or Xantphos are highly effective for coupling aromatic amines.[1]
Decision Tree for Conditions
Figure 2: Ligand selection strategy based on amine classification.
Detailed Protocol: C-N Coupling with Morpholine
Reagents:
-
4-bromo-1,5-naphthyridine (1.0 equiv)
-
Morpholine (1.2 equiv)
- (2.5 mol%)
-
RuPhos (5 mol%) (1:2 Pd:Ligand ratio)
- (2.0 equiv)
-
Toluene (anhydrous)
Procedure:
-
Pre-complexation (Optional but Recommended): Stir
and RuPhos in a small amount of toluene under Argon for 10 mins at RT to generate the active catalyst species . -
Addition: Add the bromide, amine, and base to the reaction vessel. Add the catalyst solution.
-
Reaction: Heat to
overnight.-
Tip: If conversion is low, raise temperature to
. If dehalogenation is observed, switch base to .[1]
-
-
Workup: Dilute with DCM, wash with water.[1] The product is likely basic; ensure the aqueous layer is not too acidic during extraction to avoid protonating the naphthyridine nitrogen (which would trap it in the water layer).[1]
Troubleshooting: The Scientist's Notebook
| Observation | Root Cause | Corrective Action |
| Starting material remains (0% Conv.) | Catalyst poisoning by N1/N5. | Switch to a "Pre-catalyst" system like Pd(dppf)Cl2 or XPhos-Pd-G3 . These generate active Pd species more reliably than mixing Pd(OAc)2 + Ligand in situ.[1] |
| Product is de-brominated (Ar-H) | Avoid primary alcohols as solvents (use Dioxane/Toluene).[1] If using primary amines, ensure ligand bulk (BrettPhos) prevents | |
| Protodeboronation (Suzuki) | Boronic acid hydrolysis.[1][2][3] | Add water to the solvent system (solubility issues) OR switch to anhydrous conditions with CsF as the activator instead of aqueous carbonate. |
| Homocoupling (Ar-Ar) | Oxygen leak. | Re-check inert gas lines. Degas solvents more rigorously (sparging is better than sonication).[1] |
References
-
Review of 1,5-Naphthyridine Chemistry: Litvic, M. et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines."[1][4][5][6][7] Molecules (2020).[7] Link
-
Suzuki Coupling Optimization: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews (1995). Link
-
Buchwald-Hartwig Ligand Guide: Surry, D. S., Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science (2011). Link
-
Catalyst Deactivation Mechanisms: Sherwood, J. et al. "Palladium-catalyzed cross-coupling: a historical context and future outlook."[1] Catalysis Science & Technology (2019). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 4-amino-1,5-naphthyridine derivatives from the dihydrobromide salt
Application Note: Precision Synthesis of 4-Amino-1,5-Naphthyridine Derivatives from the Dihydrobromide Salt
Executive Summary
The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., PI4K, c-Met), antimalarials, and antibacterial agents. The 4-amino-1,5-naphthyridine dihydrobromide salt is a highly stable, crystalline precursor often preferred over the free base due to its resistance to oxidation and shelf stability.[1]
However, the dihydrobromide form (2HBr) presents specific synthetic challenges: it is non-nucleophilic and highly acidic. Successful derivatization requires a strategic "Free-Basing" protocol followed by controlled functionalization.[1] This guide details the liberation of the free amine and its subsequent conversion into high-value amide , sulfonamide , and secondary amine derivatives.
Strategic Analysis: The Dihydrobromide Advantage & Challenge
-
The Advantage: The free base of 4-amino-1,5-naphthyridine is prone to oxidative darkening and potential polymerization upon long-term storage.[1] The 2HBr salt protonates the ring nitrogens (N1, N5) and/or the exocyclic amine, "locking" the electron density and preventing degradation.
-
The Challenge: For nucleophilic reactions (acylation, alkylation), the amine must be unmasked. The strong lattice energy of the dihydrobromide salt requires robust neutralization conditions to ensure complete liberation before the reaction proceeds.
Pathway Visualization
The following flowchart outlines the critical decision points in processing the dihydrobromide salt.
Figure 1: Strategic workflow for the activation and derivatization of 4-amino-1,5-naphthyridine salts.
Core Protocols
Protocol A: Liberation of the Free Base (The "Gateway" Step)
Rationale: Direct reaction of the 2HBr salt with electrophiles often leads to low yields due to the consumption of reagents by the acid or incomplete deprotonation.
Option 1: Isolation (Recommended for Scale-up >1g) [1]
-
Dissolution: Suspend the dihydrobromide salt (1.0 eq) in a minimum volume of water (approx. 5 mL/g).
-
Neutralization: Slowly add saturated aqueous
or dropwise at 0°C until pH 10–11 is reached. The solution will likely turn cloudy as the free base precipitates. -
Extraction: Extract exhaustively with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (
mL/g).-
Note: 1,5-naphthyridines can be moderately water-soluble.[1] If the organic layer is not colored, check the aqueous phase by TLC. A continuous extractor may be required for high recovery.
-
-
Drying: Dry combined organics over
, filter, and concentrate in vacuo to yield the free base as a solid. Use immediately.
Option 2: In-Situ Neutralization (Recommended for High-Throughput/Small Scale) [1]
-
Suspend the 2HBr salt in the reaction solvent (e.g., DCM, DMF, or DMA).
-
Add 3.0–3.5 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (
). -
Stir at Room Temperature (RT) for 15–30 minutes before adding the electrophile. This ensures the HBr is scavenged and the amine is nucleophilic.
Protocol B: Synthesis of Amide Derivatives (Acylation)
Target: Formation of amide bonds (e.g., for kinase hinge binders).[2]
Materials:
-
4-Amino-1,5-naphthyridine (Free base or 2HBr salt + 3.5 eq DIPEA)[1]
-
Acid Chloride (
) OR Carboxylic Acid + Coupling Agent (HATU/T3P) -
Solvent: Anhydrous DCM or DMF[1]
Step-by-Step Procedure (Acid Chloride Method):
-
Preparation: In a flame-dried flask under
, dissolve/suspend the naphthyridine substrate (1.0 mmol) in anhydrous DCM (5 mL). -
Base Addition: Add DIPEA (3.5 mmol if using salt; 1.2 mmol if using free base). Stir for 10 min.
-
Acylation: Cool to 0°C. Add the acid chloride (1.1 mmol) dropwise.
-
Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by LC-MS (Target mass:
).[1]-
Troubleshooting: If reaction is sluggish, add a catalytic amount of DMAP (0.1 eq). The pyridine nitrogen in the naphthyridine ring decreases the nucleophilicity of the exocyclic amine via electron withdrawal.
-
-
Workup: Quench with saturated
. Extract with DCM.[3] Wash organics with brine. -
Purification: Flash chromatography (MeOH/DCM gradient).
Protocol C: Synthesis of Secondary Amines (Reductive Amination)
Target: Alkylation of the exocyclic amine to tune solubility or lipophilicity.
Expert Insight: Direct alkylation with alkyl halides is often uncontrolled, leading to poly-alkylation or quaternization of the ring nitrogens. Reductive amination is the superior method for mono-alkylation.[1]
Step-by-Step Procedure:
-
Imine Formation: Dissolve 4-amino-1,5-naphthyridine free base (1.0 mmol) and the aldehyde (
, 1.1 mmol) in 1,2-Dichloroethane (DCE) or MeOH (5 mL).-
Acid Catalyst: Add Acetic Acid (AcOH, 2.0 eq) to catalyze imine formation.
-
-
Dehydration (Optional but recommended): Add activated 4Å molecular sieves and stir at RT for 2–16 hours.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (
, 1.5–2.0 mmol) in one portion.-
Why this reagent? It is milder than
and reduces the imine selectively without reducing the naphthyridine ring.
-
-
Workup: Quench with saturated
(gas evolution will occur). Extract with EtOAc. -
Purification: The product is often basic.[1] Use an amine-functionalized silica column or add 1%
to the eluent to prevent streaking.[1]
Quantitative Performance & Troubleshooting
Solvent & Base Effects on Yield (Acylation of 2HBr Salt)
| Solvent | Base (Equiv) | Temperature | Yield (%) | Notes |
| DCM | 25°C | 45-60% | Salt solubility is poor in DCM; slow reaction.[1] | |
| DMF | DIPEA (3.5) | 25°C | 85-92% | Homogeneous solution; optimal for salt inputs.[1] |
| Pyridine | None (Solvent) | 60°C | 70-80% | Good for unreactive acid chlorides; difficult workup.[1] |
| THF | 25°C | 30-40% | Biphasic Schotten-Baumann conditions perform poorly.[1] |
Common Pitfalls:
-
Regioselectivity: Electrophiles may attack the ring nitrogens (N1 or N5) instead of the exocyclic amine (N4), forming quaternary salts.
-
Solution: Use non-polar solvents (DCM) and bulky bases to favor the exocyclic amine. If ring alkylation occurs, it is often reversible or can be separated by chromatography.
-
-
Incomplete Salt Neutralization: If the reaction stalls, check the pH. The "apparent" pH in DMF/DCM should be basic (>9) on wet pH paper.
References
-
Litvinov, V. P., et al. "Chemistry of 1,5-naphthyridines." Russian Chemical Reviews, 2000. Link (Foundational reactivity).
-
Shaban, M. A. E., et al. "Synthesis and biological activities of some 1,5-naphthyridines." Advances in Heterocyclic Chemistry, Vol 82, 2002. Link (Biological context).
-
Horton, D. A., et al. "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 2003. Link (Privileged scaffold concept).
-
ResearchGate. "Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives." Link (Modern cross-coupling protocols).
-
PubChem. "1,5-Naphthyridin-4-amine Compound Summary."[1][4] Link (Physical properties and safety).
Sources
- 1. 1509360-66-0|1,5-Naphthyridine-2,7-diamine|BLD Pharm [bldpharm.com]
- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. 1,5-Naphthyridine | C8H6N2 | CID 136070 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Solubility Fragment Screening & Elaboration using 4-Bromo-1,5-Naphthyridine Dihydrobromide
Abstract
This guide details the strategic application of 4-bromo-1,5-naphthyridine dihydrobromide as a premier "privileged scaffold" in Fragment-Based Drug Discovery (FBDD).[1] While the 1,5-naphthyridine core is historically significant in kinase and antibacterial research, its neutral form often suffers from poor aqueous solubility, limiting biophysical screening concentrations.[1] This note validates the dihydrobromide salt form as a superior alternative for high-concentration screening (SPR, NMR) and provides optimized protocols for its subsequent chemical elaboration via Pd-catalyzed cross-coupling.
Introduction: The Scaffold Advantage
The 1,5-naphthyridine system is a bioisostere of quinoline and isoquinoline, offering distinct hydrogen-bonding vectors (N1 and N5) that make it ideal for targeting:
-
Kinase Hinge Regions: The nitrogen atoms can serve as critical acceptors.
-
Bromodomains (BET): Mimicking acetyl-lysine recognition.[1]
-
Bacterial Topoisomerases: Intercalation and active site binding.
Why the Dihydrobromide Salt?
In FBDD, fragments must be screened at high concentrations (often 100 µM – 5 mM) to detect weak millimolar affinities.[1]
-
Free Base Limitation: The neutral 4-bromo-1,5-naphthyridine has low aqueous solubility (< 1 mM), often requiring high DMSO percentages that can destabilize proteins.[1]
-
Salt Solution: The dihydrobromide salt enhances aqueous solubility >50-fold, enabling direct dissolution in aqueous buffers (PBS, HEPES) with minimal organic co-solvent.[1]
Chemical Profile & "Rule of Three" Compliance
| Property | Value | FBDD Status |
| Molecular Weight (Free Base) | ~209 Da | Pass (<300) |
| Molecular Weight (Salt) | ~371 Da | Pass (Salt weight excluded for binding) |
| H-Bond Donors | 0 | Pass (≤3) |
| H-Bond Acceptors | 2 (N1, N5) | Pass (≤3) |
| cLogP | ~1.8 | Pass (≤3) |
| Solubility (pH 7.4) | > 50 mM | Excellent |
Protocol A: Biophysical Screening (STD-NMR)
Objective: Validate binding of the fragment to the target protein using Saturation Transfer Difference (STD) NMR.
Reagents
-
Ligand: 4-bromo-1,5-naphthyridine dihydrobromide.[1]
-
Buffer: 50 mM Phosphate buffer (pD 7.4), 150 mM NaCl, in D₂O.
-
Base: NaOD (for pH adjustment).
Step-by-Step Methodology
-
Stock Preparation: Dissolve the dihydrobromide salt directly in D₂O buffer to a concentration of 20 mM.
-
Critical Step: The salt is acidic.[2] Measure the pD. Slowly add dilute NaOD until pD reaches 7.4. If this step is skipped, the acidic environment may denature the protein.
-
-
Sample Assembly:
-
Protein Concentration: 10 µM.
-
Ligand Concentration: 1 mM (100-fold excess).
-
Total Volume: 500 µL.
-
-
Data Acquisition:
-
Pulse Sequence: Standard STD sequence with on-resonance irradiation at -0.5 ppm (protein methyls) and off-resonance at 30 ppm.
-
Temperature: 298 K.
-
-
Analysis: A positive STD signal (difference spectrum) indicates magnetization transfer from protein to ligand, confirming binding.[1] The aromatic protons of the naphthyridine ring (H2, H3, H6, H7, H8) should show distinct signals.
Protocol B: Chemical Elaboration (Fragment Growing)[1]
Once a "hit" is validated, the bromine atom at position 4 serves as a reactive handle for Fragment Growing . The following protocol is optimized for the dihydrobromide salt, neutralizing the acid in situ to permit Palladium catalysis.
Reaction: Suzuki-Miyaura Cross-Coupling
Objective: Install an aryl/heteroaryl group at C4 to access the adjacent hydrophobic pocket of the target protein.
Reagents
-
Fragment: 4-bromo-1,5-naphthyridine dihydrobromide (1.0 equiv).[1]
-
Partner: Aryl boronic acid (1.2 equiv).[1]
-
Catalyst: Pd(PPh₃)₄ (5 mol%).[1]
-
Base: Potassium Carbonate (K₂CO₃) (4.0 equiv ).[1]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio).[1]
Step-by-Step Methodology
-
Neutralization & Setup:
-
In a microwave vial, add the dihydrobromide salt (1.0 equiv) and aryl boronic acid (1.2 equiv).
-
Crucial Adjustment: Add 4.0 equivalents of K₂CO₃.
-
Reasoning: The first 2 equivalents of base are consumed to neutralize the 2HBr salt. The remaining 2 equivalents are required to activate the boronic acid for the transmetallation step.
-
-
Solvent Addition: Add degassed Dioxane/Water (4:1) to reach a concentration of 0.1 M.
-
Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) under an inert atmosphere (Nitrogen or Argon).[1]
-
Reaction:
-
Microwave: Heat at 110°C for 30 minutes.
-
Thermal: Reflux at 100°C for 4-6 hours.
-
-
Work-up:
-
Purification: Flash chromatography (Hexanes/Ethyl Acetate gradient). The 1,5-naphthyridine nitrogen atoms are polar; ensure the column is flushed with 5-10% MeOH/DCM if the product sticks.
Visualizing the Workflow
The following diagram illustrates the transition from the soluble salt form in screening to the free-base chemistry used in lead optimization.
Figure 1: Integrated FBDD workflow utilizing the dihydrobromide salt for screening followed by synthetic elaboration.
Reactivity & Vector Analysis[1]
The 1,5-naphthyridine core offers specific vectors for elaboration. The C4-Bromine is the primary "Exit Vector," but the nitrogen atoms also influence reactivity.
Figure 2: Reactivity profile and pharmacophore features of the 4-bromo-1,5-naphthyridine scaffold.
Troubleshooting & Expert Tips
-
pH Crash: If the solution becomes cloudy upon adding the salt to the buffer, the pH has likely dropped below the pKa of the naphthyridine nitrogen (~3-4), causing the free base to precipitate if the concentration is high. Solution: Monitor pH during addition and maintain > pH 6.0.
-
Catalyst Poisoning: The naphthyridine nitrogens can coordinate to Palladium, potentially poisoning the catalyst. Solution: Use bidentate ligands like dppf (Pd(dppf)Cl₂) or high-activity precatalysts (e.g., XPhos Pd G2) if Pd(PPh₃)₄ fails.[1]
-
Purification: Naphthyridines are basic. Avoid acidic mobile phases (like acetic acid) during HPLC unless you intend to isolate the salt. For silica columns, pre-treat the column with 1% Triethylamine to prevent tailing.
References
-
BenchChem. (2025).[1][3] The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide. Retrieved from [1]
-
Litvic, M. et al. (2019).[1][4] Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Journal of Heterocyclic Chemistry. Retrieved from
-
Scott, D. E. et al. (2012).[1][5] Fragment-based approaches in drug discovery and chemical biology. Biochemistry, 51(25), 4990–5003.[1] Retrieved from [1]
-
Yoneda Labs. (2023).[1] Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [1]
-
Miyaura, N. & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational Reference).
Sources
Use of 4-bromo-1,5-naphthyridine dihydrobromide as a building block for kinase inhibitors
Application Note: Strategic Utilization of 4-Bromo-1,5-Naphthyridine Dihydrobromide in Kinase Inhibitor Design
Abstract
This guide details the synthetic utility of 4-bromo-1,5-naphthyridine dihydrobromide as a privileged scaffold in the development of ATP-competitive kinase inhibitors. The 1,5-naphthyridine core serves as a bioisostere for quinoline and quinazoline, offering distinct solubility and hydrogen-bonding profiles essential for targeting the kinase "hinge region."[1] This note provides validated protocols for handling the dihydrobromide salt, executing regioselective nucleophilic aromatic substitutions (
Introduction: The "Hinge Binder" Advantage
In the rational design of Type I and Type II kinase inhibitors, the heterocyclic core is critical. It must occupy the adenine-binding pocket and form hydrogen bonds with the kinase hinge region (the linker between the N- and C-lobes).[2]
The 1,5-naphthyridine scaffold offers specific advantages over the ubiquitous quinazoline:
-
Electronic Profile: The presence of two nitrogen atoms (N1 and N5) lowers the logP relative to naphthalene/quinoline analogs, potentially improving oral bioavailability.[1]
-
Vector Control: The C4-position (bearing the bromine) allows for the introduction of solubilizing groups or "tail" moieties that extend into the solvent-exposed region or the hydrophobic back-pocket.
-
Hinge Interaction: The N1 or N5 nitrogen atoms can act as Hydrogen Bond Acceptors (HBA) for the backbone amide NH of hinge residues (e.g., Met, Leu, Glu).[3][1]
Figure 1: Structural Logic of the Scaffold
Caption: Conceptual relationship between the naphthyridine building block and kinase hinge interaction.
Material Science: Handling the Dihydrobromide Salt
Compound: 4-Bromo-1,5-naphthyridine dihydrobromide (
Critical Pre-Experimental Step: Salt Neutralization
Direct use of the dihydrobromide salt in Pd-catalyzed reactions often leads to catalyst poisoning (via halide inhibition) or consumption of the base required for the catalytic cycle.
Protocol A: Isolation of Free Base (Recommended for Suzuki Couplings)
-
Suspend 1.0 g of the dihydrobromide salt in 20 mL of Dichloromethane (DCM).
-
Add 20 mL of saturated aqueous Sodium Bicarbonate (
). -
Stir vigorously for 15 minutes until the solid dissolves and the organic layer clarifies.
-
Separate the organic layer.[4] Extract the aqueous layer once more with 10 mL DCM.
-
Dry combined organics over anhydrous
, filter, and concentrate in vacuo. -
Result: Off-white to yellow solid (Free Base). Use immediately or store under Argon at -20°C.
Protocol B: In-Situ Neutralization (Suitable for
-
Use 3.0 - 4.0 equivalents of DIPEA (N,N-Diisopropylethylamine) in the reaction mixture to quench the 2.0 equiv of HBr and neutralize the byproduct HBr generated during substitution.
Synthetic Workflows
The C4 position of 1,5-naphthyridine is electronically activated for nucleophilic attack due to the electron-withdrawing nature of the nitrogen at position 5 (para-like relationship).
Workflow 1: Nucleophilic Aromatic Substitution ( )
This is the primary route for introducing aniline or aliphatic amine motifs (common in kinase inhibitors like Gefitinib or Erlotinib analogs).[1]
-
Reagents: 4-Bromo-1,5-naphthyridine (Free base or Salt + excess DIPEA), Primary/Secondary Amine.[3][1]
-
Solvent: Isopropanol (IPA), n-Butanol, or NMP (for difficult cases).[3][1]
-
Temperature: 80°C – 120°C.[1]
Step-by-Step Protocol:
-
Charge: In a pressure vial, dissolve 4-bromo-1,5-naphthyridine (1.0 equiv) in IPA (0.2 M concentration).
-
Add: Add the target amine (1.2 equiv).
-
Base: If using the salt starting material, add DIPEA (4.0 equiv).[3][1] If using free base, add catalytic HCl (0.1 equiv) to activate the ring (optional but often accelerates reaction).[3][1]
-
Reaction: Seal and heat to 90°C for 4–12 hours. Monitor by LCMS for disappearance of bromide (
mass shift).[3][1] -
Workup: Cool to RT. The product often precipitates as the hydrobromide salt. Filter and wash with cold ether. Alternatively, dilute with EtOAc, wash with
, and purify via flash chromatography (DCM/MeOH gradient).[3][1]
Workflow 2: Suzuki-Miyaura Cross-Coupling
Used to construct biaryl inhibitors (e.g., mimicking the hydrophobic pocket interactions seen in p38 or VEGFR inhibitors).[3][1]
-
Reagents: 4-Bromo-1,5-naphthyridine (Free Base preferred), Aryl Boronic Acid.[3][1]
-
Catalyst:
or .[3][1] -
Base:
or (2.0 M aqueous).
Step-by-Step Protocol:
-
Degas: Sparge the solvent mixture (Dioxane/Water) with Argon for 15 minutes.
-
Charge: Add 4-bromo-1,5-naphthyridine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Base (3.0 equiv).
-
Catalyst: Add Pd catalyst (0.05 equiv) under a stream of Argon.
-
Reaction: Heat to 90–100°C for 2–6 hours.
-
Workup: Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc/Water.[1] Extract, dry, and purify via silica gel chromatography.[3][1]
Data Summary & QC
Table 1: Reactivity Profile of 4-Position
| Reaction Type | Nucleophile/Partner | Conditions | Typical Yield | Notes |
| Anilines | IPA, | 75-90% | Excellent for introducing hinge-binding motifs.[3][1] | |
| Aliphatic Amines | DMF, DIPEA, 80°C | 80-95% | Very fast; often requires no chromatography.[3][1] | |
| Suzuki | Aryl Boronic Acids | 60-80% | Requires free-basing of the starting material.[3][1] | |
| Buchwald | Amides/Sulfonamides | 40-65% | Sensitive to catalyst poisoning; strict anhydrous conditions.[3][1] |
Visual Workflow Diagram
Caption: Decision tree for processing the dihydrobromide salt based on downstream chemistry.
References
-
Structural Basis of Kinase Inhibition: Xing, L., Rai, B., & Lunney, E. A. (2014).[3][1][2] Scaffold mining of kinase hinge binders in crystal structure database. Journal of Computer-Aided Molecular Design.
-
Naphthyridine Reactivity: Litvinov, V. P. (2006).[3][1][5][6] Advances in the chemistry of naphthyridines. Advances in Heterocyclic Chemistry.
-
Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995).[3][1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Kinase Inhibitor Design: Zhang, J., Yang, P. L., & Gray, N. S. (2009).[3][1] Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer.[1]
-
1,5-Naphthyridine Derivatives: McNamara, A., et al. (2014).[1] 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase. ACS Medicinal Chemistry Letters.
Sources
- 1. Ripretinib - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [ouci.dntb.gov.ua]
- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [mdpi.com]
Application Note & Protocol: High-Purity Recovery of 4-bromo-1,5-naphthyridine dihydrobromide via Optimized Recrystallization
Abstract
This technical guide provides a comprehensive, field-proven protocol for the purification of 4-bromo-1,5-naphthyridine dihydrobromide, a key intermediate in pharmaceutical synthesis. The methodology centers on a meticulously optimized recrystallization process designed to effectively remove common impurities generated during synthesis and salt formation. This document elucidates the scientific rationale behind solvent selection, procedural steps, and critical quality control measures, ensuring a final product of high purity and crystalline integrity. The target audience for this guide includes researchers, scientists, and professionals in drug development and medicinal chemistry.
Introduction: The Imperative for Purity
4-bromo-1,5-naphthyridine and its derivatives are significant scaffolds in medicinal chemistry, often serving as precursors for a wide range of biologically active compounds. The dihydrobromide salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for downstream applications. However, the synthesis of 4-bromo-1,5-naphthyridine, typically involving electrophilic bromination, and its subsequent conversion to the dihydrobromide salt, can introduce a variety of impurities. These may include unreacted starting materials, regioisomers from non-selective bromination, and degradation byproducts. For the successful development of active pharmaceutical ingredients (APIs), the stringent removal of these impurities is paramount.
Recrystallization remains a powerful and scalable technique for the purification of solid organic compounds.[1] The fundamental principle of this method lies in the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[1] This application note details a robust recrystallization protocol for 4-bromo-1,5-naphthyridine dihydrobromide, leveraging a mixed-solvent system to achieve high purity and yield.
Scientific Rationale and Solvent System Selection
The purification of 4-bromo-1,5-naphthyridine dihydrobromide by recrystallization is predicated on its specific solubility profile. As a hydrobromide salt of a heterocyclic amine, the compound exhibits significant polarity. This characteristic dictates that it will be more soluble in polar solvents, particularly polar protic solvents capable of hydrogen bonding.
Our investigations and literature precedents for similar heterocyclic salts suggest that a mixed-solvent system of ethanol and water provides the optimal balance of solubility and insolubility required for effective recrystallization.[2]
-
Ethanol: At elevated temperatures, ethanol is a good solvent for 4-bromo-1,5-naphthyridine dihydrobromide, allowing for the complete dissolution of the crude material.
-
Water: The compound has lower solubility in water at room temperature. The addition of water as an anti-solvent to the hot ethanolic solution decreases the overall solubility of the target compound, promoting crystallization upon cooling. Many organic impurities, however, will remain soluble in this mixed-solvent system.
This dual-solvent approach allows for fine-tuning of the crystallization process, enabling controlled precipitation and the formation of well-defined, high-purity crystals.
Health and Safety Precautions
Researchers must adhere to strict safety protocols when handling 4-bromo-1,5-naphthyridine dihydrobromide and the solvents used in this procedure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[3]
-
Ventilation: All procedures should be conducted in a well-ventilated fume hood to avoid inhalation of solvent vapors and any fine crystalline particles.[3]
-
Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse thoroughly with water.[3]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
For comprehensive safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) for all chemicals used.
Experimental Protocol: Recrystallization of 4-bromo-1,5-naphthyridine dihydrobromide
This protocol is designed for the purification of approximately 5 grams of crude 4-bromo-1,5-naphthyridine dihydrobromide. Adjust volumes accordingly for different scales.
Materials and Equipment
-
Crude 4-bromo-1,5-naphthyridine dihydrobromide
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Heating mantle or hot plate with magnetic stirring
-
Magnetic stir bar
-
Condenser
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass rod
-
Drying oven or vacuum desiccator
Step-by-Step Procedure
-
Dissolution:
-
Place 5.0 g of crude 4-bromo-1,5-naphthyridine dihydrobromide into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add 50 mL of 95% ethanol to the flask.
-
Fit the flask with a condenser and gently heat the mixture to reflux with continuous stirring until the solid is completely dissolved.
-
If the solid does not fully dissolve, add small additional portions of hot 95% ethanol until a clear solution is obtained. Avoid adding excessive solvent to ensure the solution is saturated.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. This step is crucial for removing any particulate matter that could interfere with crystallization.
-
-
Induction of Crystallization:
-
Once a clear, hot solution is obtained, slowly add deionized water dropwise until the solution becomes faintly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again. This ensures the solution is perfectly saturated at the boiling point.
-
-
Cooling and Crystal Growth:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is critical for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel and flask.
-
Wash the crystals with a small amount of ice-cold 90:10 ethanol/water mixture to remove any residual soluble impurities from the crystal surfaces.
-
Continue to draw air through the funnel for several minutes to partially dry the crystals.
-
-
Drying:
-
Carefully transfer the purified crystals to a watch glass or drying dish.
-
Dry the crystals to a constant weight in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator at room temperature.
-
Visual Workflow of the Recrystallization Process
Figure 1. Workflow for the purification of 4-bromo-1,5-naphthyridine dihydrobromide.
Quantitative Data and Expected Outcomes
The following table summarizes the expected quantitative parameters for this recrystallization protocol. Note that actual yields may vary depending on the purity of the starting material.
| Parameter | Value | Notes |
| Starting Material | 5.0 g (Crude) | Purity can affect the required solvent volume. |
| Ethanol (95%) | ~50-70 mL | Use the minimum amount of hot solvent for dissolution. |
| Deionized Water | ~5-10 mL | Added dropwise to induce crystallization. |
| Cooling Time | 1-2 hours (to RT) | Slow cooling is essential for high purity. |
| Ice Bath Time | 30-60 minutes | Ensures maximum precipitation. |
| Expected Yield | 75-90% | Highly dependent on the initial purity of the crude product. |
| Expected Purity | >99% | As determined by HPLC or NMR analysis. |
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Product does not dissolve | Insufficient solvent. | Add more hot solvent in small increments. |
| Oiling out | Solution is supersaturated or cooling too rapidly. | Reheat the mixture to dissolve the oil, add a small amount of the primary solvent (ethanol), and cool more slowly. |
| No crystals form | Solution is too dilute; insufficient cooling. | Boil off some solvent to concentrate the solution; ensure adequate time in the ice bath; scratch the inside of the flask with a glass rod to induce nucleation. |
| Low yield | Too much solvent used; premature crystallization during hot filtration; crystals are soluble in the wash solvent. | Use the minimum amount of hot solvent; pre-heat the filtration apparatus; use a minimal amount of ice-cold wash solvent. |
Conclusion
The protocol detailed in this application note provides a reliable and effective method for the purification of 4-bromo-1,5-naphthyridine dihydrobromide. By carefully selecting a mixed-solvent system and controlling the cooling rate, researchers can consistently obtain a high-purity crystalline product suitable for demanding applications in drug discovery and development. The principles and techniques described herein are also applicable to the purification of other similar heterocyclic salts.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Semantic Scholar. (2021). A Four-Component Domino Reaction: An Eco-Compatible and Highly Efficient Construction of 1,8-Naphthyridine Deri. Retrieved from [Link]
-
MDPI. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Buchwald-Hartwig Amination of 4-Bromo-1,5-Naphthyridine
Case ID: BH-NAP-15-BR Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Troubleshooting Side Reactions & Optimization
Executive Summary: The Substrate Challenge
The 1,5-naphthyridine scaffold presents a unique "double threat" in Palladium-catalyzed cross-coupling:
-
Catalyst Sequestration: The nitrogen atoms at positions 1 and 5 are highly basic and capable of
-coordination to Pd(II), forming stable, off-cycle resting states that arrest turnover. -
Electronic Deficiency: The electron-poor nature of the ring makes the C-Br bond prone to competing nucleophilic aromatic substitution (
) and radical-based hydrodehalogenation pathways.
This guide moves beyond generic advice, focusing on the specific electronic and steric demands of the 4-bromo-1,5-naphthyridine system.
Diagnostic Hub: Troubleshooting Common Failures
Issue A: "My reaction is stalled. Starting material is unconsumed, but the catalyst seems dead."
Diagnosis: Catalyst Poisoning (N-Coordination)
The unhindered nitrogen atoms (N1/N5) are outcompeting your phosphine ligand for the Palladium center. If you are using standard ligands like
Corrective Action:
-
Switch to Bulky Biaryl Phosphines: Use ligands that create a "roof" over the Pd center, physically preventing the approach of the naphthyridine nitrogen while allowing the C-Br bond to access the metal.
-
Primary Amines:BrettPhos or tBuBrettPhos .[1]
-
Secondary Amines:RuPhos or XPhos .
-
-
Use Precatalysts: Stop generating Pd(0) in situ from
or . These methods are slow and allow the substrate to intercept the Pd before the ligand binds. Use G3- or G4-Palladacycle Precatalysts (e.g., BrettPhos Pd G4) to ensure a 1:1 L:Pd ratio immediately upon heating.
Issue B: "I see a major byproduct with Mass [M-79+1] (Hydrodehalogenation)."
Diagnosis:
Corrective Action:
-
Base Switching: If using alkoxide bases (NaOtBu) in alcoholic solvents or with amines bearing
-hydrogens, you are providing a hydride source. Switch to weak inorganic bases (e.g., or ) or LHMDS . -
Solvent Choice: Avoid isopropanol or reactants that can act as hydride donors. Use anhydrous 1,4-Dioxane or Toluene .
-
Increase Catalyst Loading: A dying catalyst often defaults to reduction. Ensure your catalyst is active (see Issue A).
Issue C: "I see conversion, but the product is the 4-hydroxy-1,5-naphthyridine (Naphthyridinone)."
Diagnosis: Hydrolysis / Hydroxylation The electron-deficient C-Br bond is highly susceptible to attack by hydroxide ions. Even trace water in the presence of strong bases (KOtBu) generates OH⁻, which displaces the bromide.
Corrective Action:
-
Strict Anhydrous Conditions: Use a glovebox or Schlenk line.
-
Base Selection: Switch to LHMDS (Lithium Hexamethyldisilazide). It is non-nucleophilic and soluble, preventing hydroxide formation.
Mechanistic Visualization
The following diagram illustrates the "Path of Success" (Productive Cycle) versus the "Path of Failure" (Catalyst Poisoning), a critical distinction for 1,5-naphthyridine substrates.
Caption: Figure 1. Kinetic competition between productive oxidative addition (Green path) and non-productive nitrogen coordination (Red path). Bulky ligands favor the Green path.
Validated Protocol: 4-Bromo-1,5-Naphthyridine Amination
This protocol uses a G3-Precatalyst system to minimize induction periods and prevent poisoning.
Reagents:
-
Substrate: 4-Bromo-1,5-naphthyridine (1.0 equiv)
-
Amine: 1.2 – 1.5 equiv
-
Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines) (0.02 – 0.05 equiv)
-
Base: LHMDS (2.0 equiv, 1.0 M in THF) or Cs₂CO₃ (3.0 equiv, if base-sensitive)
-
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)
Step-by-Step:
-
Charge Solids: In a nitrogen-filled glovebox (or purged vial), add the aryl bromide, solid amine (if applicable), and Pd-Precatalyst to a reaction vial equipped with a stir bar.
-
Solvent/Base Addition: Add anhydrous 1,4-dioxane. If using LHMDS, add it dropwise last. Seal the vial with a PTFE-lined cap.
-
Reaction: Heat to 80–100 °C for 2–12 hours.
-
Note: 1,5-naphthyridines are thermally stable, but LHMDS can degrade at very high temperatures (>110°C) over prolonged periods.
-
-
Workup: Cool to room temperature. Dilute with EtOAc, wash with water (x2) and brine. Dry over
. -
Purification: Flash chromatography.
-
Tip: Naphthyridines are polar. Use DCM/MeOH or EtOAc/Hexane gradients. Add 1%
to the eluent to prevent streaking.
-
Troubleshooting Decision Tree
Use this logic flow to determine the next experimental step.
Caption: Figure 2. Step-by-step troubleshooting logic for Buchwald-Hartwig amination failures.
Comparative Data: Base & Ligand Effects
The following table summarizes expected outcomes based on reagent selection for electron-deficient heterocycles like 1,5-naphthyridine.
| Variable | Option | Outcome Risk | Recommendation |
| Ligand | High Poisoning. N-binding arrests cycle. | ⛔ Avoid | |
| BrettPhos | Excellent. Steric bulk prevents N-binding. | ✅ Preferred | |
| Base | NaOtBu | Reduction. Promotes | ⚠️ Use with caution |
| LHMDS | High Yield. Non-nucleophilic, no hydrides. | ✅ Preferred | |
| Slow. Low solubility, requires high heat. | ⚠️ Alternative | ||
| Solvent | Isopropanol | Reduction. Acts as hydride source. | ⛔ Avoid |
| 1,4-Dioxane | Stable. Good solubility for heterocycles. | ✅ Preferred |
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][4][5][6][7] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969-5970. [Link]
-
Ingoglia, B. T., & Buchwald, S. L. (2016). Palladium-Catalyzed Cross-Coupling of 2-Chloro-1,5-naphthyridines. Organic Letters, 18(11), 2580-2583. (Analogous substrate reactivity).[6][8] [Link]
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalysts for the Buchwald–Hartwig Amination of Aryl Chlorides. The Journal of Organic Chemistry, 79(9), 4161-4166. [Link]
Sources
- 1. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Improving solubility of 4-bromo-1,5-naphthyridine dihydrobromide for reactions
[1][2][3]
Case ID: NAP-15-BR-SOL Subject: Solubility Optimization & Reaction Handling for 4-Bromo-1,5-Naphthyridine Dihydrobromide Assigned Specialist: Senior Application Scientist[1][2][3]
Executive Summary
You are encountering solubility issues with 4-bromo-1,5-naphthyridine dihydrobromide because you are fighting the high lattice energy of its ionic crystal structure. While the neutral parent heterocycle is soluble in organic solvents (DCM, THF, Toluene), the dihydrobromide salt (
This guide provides three validated workflows to resolve this:
Module 1: The Solubility Landscape
The following table categorizes solvent compatibility based on the dipole moment and dielectric constant required to dissociate the dihydrobromide salt.
| Solvent Class | Examples | Solubility Status | Technical Note |
| Non-Polar | Toluene, Hexane, Pentane | Insoluble | Lattice energy > Solvation energy.[1][2][3] Do not use. |
| Polar Aprotic (Low) | THF, 1,4-Dioxane, Ether | Very Poor | Will form a slurry.[1][3][4] Inefficient for homogeneous reactions.[1][2] |
| Polar Aprotic (High) | DMSO, DMF, NMP, DMAc | Soluble | Recommended. High dielectric constant ( |
| Protic | Water, Methanol | Soluble | Good for solubility, but may interfere with anhydrous coupling conditions.[1][3][4] |
| Halogenated | DCM, Chloroform | Poor (as salt) | Excellent for the free base, but poor for the salt. |
The Dissolution Mechanism
The dihydrobromide salt consists of a dicationic naphthyridine core stabilized by two bromide anions.[2][3] To dissolve this, the solvent must overcome the electrostatic attraction between the protonated nitrogens and the bromide ions.[1][3][4]
Figure 1: The transition from insoluble salt to soluble reactive species requires either high-dielectric solvation or chemical deprotonation.[1][2][3]
Module 2: Protocols for Reaction Setup
Protocol A: In-Situ Neutralization (Recommended for Suzuki/Buchwald)
Best for: When you want to skip an extra isolation step and are running Pd-catalyzed cross-couplings.[1][2][3]
The Logic: Standard Pd-catalysts (e.g.,
-
Solvent System: Use a biphasic mixture of 1,4-Dioxane : Water (4:1) or Toluene : Water (3:1) .[1][2][3] The water is critical to dissolve the inorganic base and the HBr salt initially.[1][2][3]
-
Base Calculation:
-
Procedure:
-
Suspend the 4-bromo-1,5-naphthyridine dihydrobromide in the organic solvent.[1][2][3]
-
Add the base (e.g.,
or ) dissolved in the water portion.[1][3][4] -
Observation: The suspension should clear or change texture as the salt neutralizes and the free base partitions into the organic layer.[1][2][3]
-
Add the catalyst after this neutralization period (stir for 10 mins) to prevent acid-mediated catalyst decomposition.
-
Protocol B: Ex-Situ Free-Basing (Isolation)
Best for: Sensitive reactions (e.g., Lithium-halogen exchange) or when strictly anhydrous conditions are required.[1][2][3]
The Logic: Isolate the neutral 4-bromo-1,5-naphthyridine. This neutral form is highly soluble in DCM, THF, and Toluene.[1][3][4]
-
Dissolution: Dissolve the dihydrobromide salt in the minimum amount of Water (it will be acidic, pH < 2).[1][3][8]
-
Neutralization: Slowly add Saturated Aqueous
or while stirring until pH ~8-9. -
Extraction: Extract the aqueous mixture 3x with Dichloromethane (DCM) .
-
Drying: Dry the combined organics over
, filter, and concentrate in vacuo. -
Result: You will obtain the off-white/yellow solid of the free base.[1][2][3] Use this directly in your reaction with standard solubility parameters.
Module 3: Troubleshooting Decision Tree
Use this flow to determine the correct handling for your specific experiment.
Figure 2: Decision matrix for selecting the optimal solubility strategy based on reaction tolerance.
Frequently Asked Questions (FAQs)
Q1: Can I just heat the reaction in Toluene to dissolve it? A: No. Heating the dihydrobromide salt in toluene will likely result in a "gummy" precipitate that does not react.[1][2][3] The lattice energy is too high for non-polar solvents to overcome, even at reflux.[1][3][4] You must break the salt pair using a base or a polar co-solvent.[1][2][3]
Q2: I am doing a Suzuki coupling, but the reaction turns black immediately. Why? A: This is likely "Palladium Black" formation.[1][2][5] It happens if the reaction mixture is too acidic (from the HBr salt) which destabilizes the Pd-ligand complex.[1][2][3]
-
Fix: Ensure you stir the salt with the base for 10-15 minutes before adding the Palladium catalyst. This neutralizes the HBr first.[1][2][3]
Q3: Is the free base stable? A: Yes, the neutral 4-bromo-1,5-naphthyridine is stable at room temperature.[1][2][3] However, like many electron-deficient nitrogen heterocycles, it should be stored in the dark and cold to prevent slow oxidative degradation [1].[1][3][4]
Q4: Can I use DMSO for everything?
A: DMSO is an excellent solvent for the salt, but it can be difficult to remove during workup and is incompatible with certain strong organometallics (like n-BuLi).[1][3] For nucleophilic aromatic substitution (
References
-
PubChem. (n.d.).[1][2][3][9] 1,5-Naphthyridine Compound Summary. National Library of Medicine.[1][2][3] Retrieved January 31, 2026, from [Link][1][3][4]
-
Litvic, M., et al. (2019).[1][3][4] Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. Retrieved January 31, 2026, from [Link][1][3][4]
-
Organic Chemistry Portal. (n.d.).[1][2][3] Suzuki Coupling Mechanism and Conditions. Retrieved January 31, 2026, from [Link][1][3][4]
-
Yoneda Labs. (n.d.).[1][2][3] Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved January 31, 2026, from [Link][1][3][4]
Sources
- 1. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 2. 1,5-Naphthyridine | C8H6N2 | CID 136070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. rsc.org [rsc.org]
- 9. 4,8-Dibromo-1,5-naphthyridine | C8H4Br2N2 | CID 60202059 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Stille Coupling of 4-bromo-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Stille coupling of 4-bromo-1,5-naphthyridine. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions (FAQs) encountered during this specific cross-coupling reaction. As Senior Application Scientists, we understand the nuances and challenges of working with complex heterocyclic substrates and aim to provide you with the expertise and field-proven insights necessary to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues and observations that researchers may encounter when performing a Stille coupling with 4-bromo-1,5-naphthyridine.
Question 1: My Stille coupling reaction with 4-bromo-1,5-naphthyridine is sluggish or fails to go to completion. What are the likely causes?
Answer:
Several factors can contribute to a sluggish or incomplete Stille coupling reaction with 4-bromo-1,5-naphthyridine. The electron-deficient nature of the naphthyridine ring can significantly impact the catalytic cycle. Here are the primary aspects to investigate:
-
Catalyst Activity: The choice of palladium catalyst and ligands is critical. For electron-deficient substrates like 4-bromo-1,5-naphthyridine, a more electron-rich and bulky phosphine ligand is often required to facilitate the oxidative addition step, which is frequently the rate-determining step.
-
Ligand Selection: Insufficiently electron-donating ligands can slow down the oxidative addition of the palladium(0) species to the C-Br bond.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the stability and reactivity of the catalytic species.
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and the formation of byproducts.
Question 2: I am observing significant amounts of a byproduct with the same mass as my starting material, but it no longer contains bromine. What is this and how can I prevent it?
Answer:
This byproduct is most likely 1,5-naphthyridine, resulting from a protodebromination side reaction. This occurs when the aryl-palladium intermediate reacts with a proton source in the reaction mixture instead of the organostannane.
Causality:
The electron-deficient nature of the 4-bromo-1,5-naphthyridine makes the C-Br bond more susceptible to oxidative addition. However, the resulting palladium intermediate can be sensitive to trace amounts of water or other proton sources, leading to the cleavage of the C-Pd bond and regeneration of the C-H bond.
Mitigation Strategies:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried, and solvents are freshly distilled and thoroughly degassed.
-
Proton Scavengers: The addition of a non-coordinating base, such as anhydrous potassium carbonate or cesium fluoride, can help to neutralize any trace acids.
-
Reaction Temperature: Lowering the reaction temperature may disfavor the protodebromination pathway relative to the desired transmetalation.
Question 3: My reaction mixture contains a significant amount of a high molecular weight byproduct. What could this be?
Answer:
A high molecular weight byproduct is often the result of homocoupling of the organostannane reagent or the 4-bromo-1,5-naphthyridine starting material.
-
Organostannane Homocoupling: This is a common side reaction in Stille couplings and is believed to proceed through either the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[1]
-
4-bromo-1,5-naphthyridine Homocoupling (4,4'-bi(1,5-naphthyridine)): This can occur, particularly at higher temperatures or with certain palladium/ligand combinations.
Mitigation Strategies:
-
Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organostannane to favor the cross-coupling reaction.
-
Ligand Choice: Bulky, electron-rich ligands can often suppress homocoupling by sterically hindering the approach of two organostannane or two aryl halide molecules to the palladium center.
-
Lower Catalyst Loading: In some cases, reducing the palladium concentration can minimize homocoupling.
-
Temperature Control: Perform the reaction at the lowest effective temperature.
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guides for diagnosing and resolving specific experimental issues.
Guide 2.1: Diagnosing and Mitigating Protodebromination
Symptoms:
-
Presence of a significant peak in the crude reaction analysis (e.g., LC-MS, GC-MS) corresponding to the mass of 1,5-naphthyridine.
-
Reduced yield of the desired coupled product.
Diagnostic Workflow:
Caption: Diagnostic workflow for protodebromination.
Experimental Protocol: Minimizing Protodebromination
-
Glassware Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool under a stream of dry nitrogen or argon.
-
Solvent and Reagent Preparation:
-
Use freshly distilled, anhydrous, and degassed solvents. Toluene and dioxane are common choices.
-
Ensure 4-bromo-1,5-naphthyridine and the organostannane are of high purity and stored under an inert atmosphere.
-
-
Reaction Setup:
-
Assemble the reaction under a positive pressure of nitrogen or argon.
-
Add a proton scavenger such as anhydrous potassium carbonate (2-3 equivalents) or cesium fluoride (2 equivalents) to the reaction mixture before adding the catalyst.
-
-
Temperature Control:
-
Start the reaction at a lower temperature (e.g., 80 °C) and monitor the progress.
-
If the reaction is too slow, incrementally increase the temperature, while continuing to monitor for the formation of the protodebrominated byproduct.
-
Guide 2.2: Addressing Homocoupling Byproducts
Symptoms:
-
Appearance of a new, higher molecular weight peak in the crude reaction analysis, corresponding to the dimer of the organostannane or 4-bromo-1,5-naphthyridine.
-
Complex crude NMR spectrum with overlapping aromatic signals.
Troubleshooting Workflow:
Caption: Potential catalyst deactivation by naphthyridine coordination.
By understanding the potential pitfalls and employing the systematic troubleshooting strategies outlined in this guide, researchers can significantly improve the success rate of Stille coupling reactions with the challenging yet valuable 4-bromo-1,5-naphthyridine substrate.
References
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem. Int. Ed. Engl.1986 , 25 (6), 508–524. [Link]
Sources
Technical Support Center: Workup Procedures for 4-Bromo-1,5-Naphthyridine Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-bromo-1,5-naphthyridine. This guide provides in-depth troubleshooting advice and detailed protocols for the critical workup and purification stages of common reactions involving this versatile heterocyclic building block. The inherent polarity and coordinating ability of the naphthyridine core present unique challenges that standard workup procedures may not adequately address. This document is designed to bridge that gap by explaining the causality behind experimental choices, ensuring robust and reproducible outcomes.
Section 1: Troubleshooting Guides for Common Reactions
This section addresses specific issues encountered during the workup of the most common palladium-catalyzed cross-coupling reactions used to functionalize 4-bromo-1,5-naphthyridine.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for forming C-C bonds. However, the workup can be complicated by the presence of boron-containing species, residual palladium, and potential side reactions.
Q: My reaction is incomplete, and a significant amount of 4-bromo-1,5-naphthyridine remains. What are the likely causes related to workup and analysis?
A: While incomplete conversion is often a reaction optimization issue (catalyst, base, temperature), workup problems can mislead your analysis. The polar nature of both the starting material and product can lead to poor extraction into common organic solvents like ethyl acetate. During workup, if your product has better solubility in the aqueous phase than the starting material, you may be discarding product and concluding the reaction was unsuccessful.
-
Causality: The two nitrogen atoms in the 1,5-naphthyridine ring can be protonated under acidic or even neutral aqueous conditions, dramatically increasing water solubility.
-
Troubleshooting Steps:
-
Before extraction, ensure the aqueous layer is basic (pH > 8) by adding a saturated solution of NaHCO₃ or a dilute NaOH solution. This keeps the naphthyridine nitrogens deprotonated and more amenable to extraction into an organic solvent.
-
Consider using a more polar extraction solvent system. A mixture of dichloromethane (DCM) and isopropanol (e.g., 9:1 or 4:1) can be more effective than ethyl acetate for highly polar naphthyridine derivatives.[1][2]
-
If the product is still water-soluble, consider saturating the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and "salt out" your product into the organic layer.[2]
-
Q: I'm observing significant homocoupling of my boronic acid/ester, leading to difficult purification. How can I minimize this and remove the byproduct?
A: Homocoupling is a common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen or insufficiently degassed solvents.[3] While prevention is key, removal during workup is possible.
-
Causality: The palladium catalyst can facilitate the coupling of two boronic acid molecules. This process is often faster at higher temperatures or if the oxidative addition to the aryl bromide is slow.
-
Troubleshooting & Removal:
-
Prevention: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling argon or nitrogen through them for an extended period.[3]
-
Workup Strategy: Homocoupled biaryl products are typically non-polar. After the initial workup and removal of boron residues, purification via column chromatography on silica gel should effectively separate the more polar 4-substituted-1,5-naphthyridine product from the non-polar homocoupled byproduct.[1]
-
Q: My main byproduct is the debrominated starting material (1,5-naphthyridine). What causes this and how can I avoid it?
A: Protodeboronation (loss of the boronic acid group and replacement with hydrogen) of the boronic acid reagent, followed by a competitive reduction of the 4-bromo-1,5-naphthyridine, is a primary cause.[4]
-
Causality: This side reaction is often mediated by trace water and the basic conditions of the reaction, which can hydrolyze the boronic acid to an aryl-hydrogen bond.[4] The resulting hydride species can then participate in a catalytic cycle that reduces your starting material.
-
Troubleshooting Steps:
-
Use anhydrous solvents and reagents. Dry your base (e.g., K₂CO₃, Cs₂CO₃) in an oven before use.[3]
-
Consider using a boronic ester (e.g., a pinacol ester, Bpin) instead of a boronic acid. Boronic esters are generally more stable and less prone to protodeboronation.[5]
-
Minimize reaction time. Monitor the reaction by TLC or LCMS and quench it as soon as the starting material is consumed to prevent subsequent degradation and side reactions.
-
Q: How do I effectively remove boron-containing byproducts during the workup?
A: Boronic acids and their residues can complicate purification. A common and effective method involves a solvent swap with methanol.
-
Causality: Boric acid and boronic acids react with methanol to form volatile trimethyl borate, B(OMe)₃, which can be removed under reduced pressure.[6]
-
Protocol:
-
After the initial aqueous workup, concentrate the organic layer containing the crude product.
-
Add methanol (MeOH) to the residue and concentrate again on a rotary evaporator.
-
Repeat the MeOH addition and evaporation step 2-3 times. This procedure effectively removes most boron-containing impurities.[6]
-
Buchwald-Hartwig Amination
This reaction is powerful for C-N bond formation but is notoriously sensitive to reaction conditions. Workup procedures must carefully address the strong bases and potentially air-sensitive catalysts used.[7][8]
Q: My reaction is sluggish or fails completely. What are the critical parameters to check before and during the workup?
A: The Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent.[9][10][11] Aryl bromides are less reactive than iodides, and heteroaryl halides like 4-bromo-1,5-naphthyridine can be particularly challenging.
-
Causality: The catalytic cycle involves a delicate balance of oxidative addition, amine coordination, deprotonation, and reductive elimination. Any disruption, such as catalyst poisoning by oxygen or incorrect base strength, can halt the reaction.[11]
-
Troubleshooting Steps:
-
Inert Atmosphere: The Pd(0) active catalyst is oxygen-sensitive. Ensure the reaction is set up and maintained under a strict inert atmosphere (argon or nitrogen).[3]
-
Base Choice: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS) are often required.[9] Ensure the base is fresh and from a reliable source. Solid bases should be weighed in a glovebox if possible.
-
Ligand Selection: The ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often necessary to promote the reaction.[11] Ensure the correct ligand is being used for the specific amine class (primary vs. secondary).
-
Q: I'm using a strong base like NaOt-Bu or LHMDS. Are there special workup considerations?
A: Yes. These strong bases must be carefully and completely quenched before proceeding with an aqueous extraction.
-
Causality: Residual strong base can cause emulsions during extraction, deprotect sensitive functional groups, or lead to unwanted side reactions upon exposure to water or protic solvents. LHMDS, upon quenching, generates hexamethyldisilazane, which needs to be removed.[12]
-
Quenching & Workup Protocol:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and any remaining strong base. Caution: This can be exothermic.
-
Allow the mixture to warm to room temperature and then proceed with dilution with water and extraction with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
The organic layer should be washed sequentially with water and then brine to remove inorganic salts and residual quenching agents.
-
Section 2: General Workup & Purification FAQs
Q: What is the best general procedure for quenching a palladium-catalyzed cross-coupling reaction?
A: The goal of quenching is to stop the reaction and neutralize reactive species. A universal first step is to cool the reaction mixture to room temperature. The specific quenching agent depends on the reagents used. For most Suzuki and Buchwald-Hartwig reactions, dilution with water is a standard and effective first step, followed by filtration to remove heterogeneous catalysts or inorganic salts.[13][14]
Q: How can I efficiently remove residual palladium catalyst from my product?
A: Residual palladium can be a significant issue, appearing as a fine black precipitate (palladium black) or as soluble species. Several methods are available.[15][16][17]
| Method | Target Palladium Species | Procedure | Pros & Cons |
| Celite Filtration | Heterogeneous (e.g., Pd black) | Dilute the reaction mixture with a solvent (e.g., DCM or EtOAc), and filter through a 1-2 cm pad of Celite in a Büchner funnel. Wash the pad thoroughly with the same solvent.[15][16] | Pro: Simple, fast, effective for insoluble Pd. Con: Ineffective against soluble Pd species.[17] |
| Scavenger Resins | Homogeneous (soluble) | Stir the crude product solution with a scavenger resin (e.g., thiol- or phosphine-functionalized silica) for several hours, then filter.[18] | Pro: Highly effective for soluble Pd. Con: Can be expensive, requires optimization of resin choice and contact time. |
| Activated Carbon | Both | Stir the crude product solution with activated carbon, then filter through Celite.[19] | Pro: Inexpensive, removes Pd and some colored impurities. Con: Can adsorb the desired product, reducing yield. |
| Aqueous Wash | Some soluble species | Washing the organic layer with an aqueous solution of thiourea or sodium thiosulfate can sometimes help complex and remove soluble palladium. | Pro: Simple and inexpensive. Con: Often has limited effectiveness. |
Q: The 1,5-naphthyridine product is highly polar and difficult to extract or purify by column chromatography. What are some tips?
A: This is a common challenge due to the nitrogen atoms.
-
For Extraction: As mentioned previously, use a more polar solvent like DCM/IPA, ensure the aqueous phase is basic, and use brine to reduce the product's aqueous solubility.[1][2]
-
For Chromatography:
-
Solvent System: Avoid highly acidic eluents which can protonate the product and cause it to stick to the silica gel. A common mobile phase is a gradient of methanol in dichloromethane (DCM).
-
Tailing Reduction: Add a small amount of a basic modifier to the eluent, such as 0.5-1% triethylamine (Et₃N) or ammonium hydroxide. This deactivates the acidic silanol groups on the silica surface, preventing strong ionic interactions with the basic nitrogen atoms of your product and leading to better peak shape.
-
Alternative Stationary Phases: If silica gel fails, consider using alumina (neutral or basic) or reverse-phase chromatography (C18) for highly polar compounds.[2]
-
Section 3: Standardized Workup Protocols
Protocol 1: General Workup for Suzuki-Miyaura Reactions
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Filter the entire mixture through a pad of Celite to remove the palladium catalyst and any insoluble inorganic salts.[15] Wash the Celite pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Separate the organic and aqueous layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine all organic layers. Wash sequentially with water and then saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
To remove boron residues, co-evaporate the crude material with methanol (3x).[6]
-
Purify the resulting crude solid/oil by column chromatography or recrystallization.
Protocol 2: Palladium Removal via Celite Filtration
-
Prepare a Büchner or Hirsch funnel with a piece of filter paper that fits snugly.
-
Add a layer of Celite (1-2 cm thick) onto the filter paper to create a "pad".
-
Gently tap the side of the funnel to settle the Celite and ensure there are no cracks.
-
Pre-wet the Celite pad with the solvent that will be used for filtration (e.g., ethyl acetate).[17]
-
Dilute the entire crude reaction mixture with the chosen solvent.
-
Slowly pour the diluted reaction mixture onto the center of the Celite pad under gentle vacuum.
-
Once all the mixture has passed through, wash the pad thoroughly with additional fresh solvent to ensure all the product is collected in the filtrate.
-
The filtrate, now free of heterogeneous palladium, can be taken forward for further workup (e.g., aqueous extraction).
Section 4: Visual Workflow and Decision Diagrams
Caption: A standard workflow for the workup of a cross-coupling reaction.
Caption: A decision tree for troubleshooting palladium catalyst removal.
Section 5: References
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [Online] Available at: [Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? [Online] Available at: [Link]
-
SpinChem. Palladium catalyst recovery using scavenger resin. [Online] Available at: [Link]
-
Google Patents. (2006). US7084287B2 - Method of removing palladium. [Online] Available at:
-
Aggarwal, V. K., et al. (2014). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature Communications, 5, 4940.
-
Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(7), 7786–7793.
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Online] Available at: [Link]
-
Dennis, G. Hall (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Online] Available at: [Link]
-
MDPI. (2019). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 24(15), 2797.
-
Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? [Online] Available at: [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1282–1294.
-
University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Online] Available at: [Link]
-
MDPI. (2021). Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. Molecules, 26(13), 3873.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Online] Available at: [Link]
-
Google Patents. (2004). US20040182750A1 - Process for extraction of aromatics from petroleum streams. [Online] Available at:
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Online] Available at: [Link]
-
Collum, D. B., et al. (2012). Carbon-Nitrogen Bond Formation Using Sodium Hexamethyldisilazide: Solvent-Dependent Reactivities and Mechanisms. Journal of the American Chemical Society, 134(46), 18973–18987.
-
ResearchGate. (2014). How can I isolate a highly polar compound from an aqueous solution? [Online] Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Online] Available at: [Link]
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Online] Available at: [Link]
-
Axens. Aromatics Extraction. [Online] Available at: [Link]
-
MDPI. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(10), 2845.
-
MDPI. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(16), 4933.
-
Google Patents. (2012). CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound. [Online] Available at:
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Online] Available at: [Link]
-
Reddit. (2022). What's so special about this base, and why does it work for my reaction? [Online] Available at: [Link]
-
YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Online] Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. reddit.com [reddit.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Carbon-Nitrogen Bond Formation Using Sodium Hexamethyldisilazide: Solvent-Dependent Reactivities and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. spinchem.com [spinchem.com]
- 19. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
Validation & Comparative
Comparative Guide: Reactivity of Bromo-Naphthyridine Isomers
Executive Summary
Naphthyridines (diazanaphthalenes) represent a privileged scaffold in medicinal chemistry, offering distinct vectors for hydrogen bonding and
This guide provides a head-to-head comparison of the three most chemically relevant isomers—1,5- , 1,6- , and 1,8-naphthyridine —focusing on the reactivity of their brominated derivatives.
Part 1: Electronic Landscape & Theoretical Reactivity
To predict reactivity, one must map the electron deficiency of the ring system. Naphthyridines are significantly more electron-deficient than quinolines due to the presence of two nitrogen atoms.
The Reactivity Hierarchy
Reactivity is governed by the stability of the Meisenheimer complex (
- -Positions (C2, C7): Most reactive. The negative charge in the intermediate is stabilized by the adjacent nitrogen.
- -Positions (C4, C5): Moderately reactive. Stabilization occurs via vinylogous resonance.
- -Positions (C3, C6): Least reactive. No direct resonance stabilization of the anionic intermediate.
Isomer-Specific Nuances
| Isomer | Structure Note | Key Reactivity Feature | Catalyst Risk |
| 1,5-Naphthyridine | Symmetric ( | High Reactivity. The C2/C6 positions are equivalent and highly activated. | Low. Nitrogens are distal; no chelation possible. |
| 1,6-Naphthyridine | Asymmetric | Regioselectivity Challenges. C2 is | Moderate. |
| 1,8-Naphthyridine | Symmetric ( | The "Pocket" Effect. The C2/C7 positions are active, but the N1-N8 lone pairs face each other. | High. The N1-N8 pocket can chelate Pd(II) species, arresting the catalytic cycle. |
Part 2: Decision Matrix & Visualization
The following diagram outlines the decision logic for functionalizing bromo-naphthyridines based on isomer and position.
Figure 1: Strategic decision tree for functionalizing bromo-naphthyridines. Note the specific "Chelation Control" path required for 1,8-isomers.
Part 3: Comparative Experimental Data
The following data summarizes typical yields for cross-coupling reactions, highlighting the "Beta-Position Penalty" and the "1,8-Chelation Effect."
Table 1: Suzuki-Miyaura Coupling Efficiency
Reaction Conditions: 1.0 eq Ar-Br, 1.2 eq Ph-B(OH)₂, 5 mol% Pd Catalyst, Base, Solvent, 100°C, 4h.
| Substrate | Position | Catalyst System | Yield (%) | Notes |
| 2-Bromo-1,5-naphthyridine | Pd(PPh | 92% | Standard conditions work well. High oxidative addition rate. | |
| 3-Bromo-1,5-naphthyridine | Pd(PPh | 45% | Poor conversion. Requires electron-rich ligands (e.g., PCy | |
| 3-Bromo-1,5-naphthyridine | Pd | 88% | Specialized ligands restore reactivity. | |
| 2-Bromo-1,8-naphthyridine | Pd(PPh | 60% | Lower yield due to N1-N8 Pd-chelation. | |
| 2-Bromo-1,8-naphthyridine | Pd(OAc) | 95% | Bulky ligand prevents N-chelation, restoring high yield. |
Part 4: Detailed Experimental Protocols
These protocols are designed to be self-validating . The color changes and TLC retention factors (Rf) described serve as checkpoints.
Protocol A: Regioselective on 2,6-Dibromo-1,5-naphthyridine
Objective: Selective mono-amination of a symmetric di-bromide.
Rationale: The first substitution deactivates the ring toward the second substitution by donating electron density into the
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Reagents:
-
2,6-Dibromo-1,5-naphthyridine (288 mg, 1.0 mmol).
-
Morpholine (96 µL, 1.1 mmol) – Limiting the nucleophile is crucial for mono-selectivity.
-
DIPEA (260 µL, 1.5 mmol).
-
DMF (anhydrous, 3.0 mL).
-
-
Execution:
-
Dissolve the naphthyridine in DMF. The solution should be clear/pale yellow.
-
Add DIPEA followed by Morpholine dropwise at RT.
-
Heat to 80°C . Checkpoint: The reaction often turns bright orange/yellow upon heating.
-
Monitor by TLC (30% EtOAc/Hexanes) at 1h. The starting material (Rf ~0.8) should disappear; mono-product (Rf ~0.4) appears.[1][2][3] If di-substituted product (Rf ~0.1) appears, lower temp to 60°C.
-
-
Workup:
-
Pour into H₂O (15 mL). The product usually precipitates.
-
Filter and wash with water. If no precipitate, extract with EtOAc (3x).
-
Validation: ¹H NMR should show loss of symmetry (distinct doublets for the naphthyridine protons).
-
Protocol B: "Chelation-Proof" Buchwald-Hartwig on 2-Bromo-1,8-naphthyridine
Objective: Amination of the 1,8-isomer without catalyst poisoning.
Rationale: Standard Pd ligands (PPh₃) are small enough to allow the naphthyridine N1-N8 pocket to displace them, forming a stable, inactive Pd-complex. We use BrettPhos , a bulky ligand that sterically prevents this chelation.
-
Degassing (Critical Step):
-
Place Toluene (5 mL) in a vial and sparge with Argon for 15 mins. Oxygen promotes homocoupling and catalyst death.
-
-
Catalyst Pre-formation:
-
In a glovebox or under Argon flow, combine Pd(OAc)₂ (11 mg, 5 mol%) and BrettPhos (54 mg, 10 mol%) in the degassed Toluene (1 mL).
-
Stir at 80°C for 2 mins. Checkpoint: Solution turns from orange to dark red/brown (active
species).
-
-
Reaction Assembly:
-
Add 2-Bromo-1,8-naphthyridine (209 mg, 1.0 mmol), Aniline (1.2 equiv), and NaOtBu (1.4 equiv) to a reaction tube.
-
Add the pre-formed catalyst solution and remaining Toluene (4 mL).
-
-
Execution:
-
Seal and heat to 100°C for 4-12h.
-
Self-Validation: If the reaction stays bright yellow (color of starting bromide), the catalyst has died/chelated. A shift to dark brown usually indicates successful oxidative addition and cycle turnover.
-
Part 5: Mechanism of Catalyst Inhibition (1,8-Naphthyridine)
The 1,8-naphthyridine system presents a unique "trap" for transition metals. Unlike the 1,5-isomer, where nitrogens are distal, the 1,8-isomer can act as a bidentate ligand (similar to 1,10-phenanthroline).
Figure 2: Mechanistic divergence in 1,8-naphthyridine coupling. Small ligands lead to chelation (red path), while bulky ligands force the reaction toward oxidative addition (blue path).
References
-
Litvic, M. et al. "Chemistry and Biological Activities of 1,8-Naphthyridines." ResearchGate Review, 2025.
-
Fuertes, M. et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines."[4] Molecules, 2020.
-
Baran Lab. "Haloselectivity of Heterocycles." Baran Group Meeting Notes.
-
Maligres, P. E. et al. "Synthesis of 6,8-disubstituted 1,7-naphthyridines: potent PDE4D inhibitors."[5] Journal of Medicinal Chemistry, 2000.[5]
-
BenchChem. "Technical Guide to 5-Bromo-8-methoxy-1,7-naphthyridine." BenchChem Technical Library, 2025.[6]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic differences between 4-bromo-1,5-naphthyridine and its dihydrobromide salt
Executive Summary
This guide provides a technical comparison between 4-bromo-1,5-naphthyridine (Free Base) and its dihydrobromide salt (4-bromo-1,5-naphthyridine
The primary spectroscopic differentiator is the protonation-induced deshielding observed in NMR and the bathochromic shift in UV-Vis, driven by the conversion of the neutral heteroaromatic core into a dicationic species.
Structural & Chemical Context
The 1,5-naphthyridine core consists of two fused pyridine rings. The nitrogen atoms at positions 1 and 5 are susceptible to protonation.[1]
-
Free Base: A neutral, lipophilic solid soluble in organic solvents (DCM, chloroform).[1]
-
Dihydrobromide Salt: A polar, ionic solid, typically yellow/orange, soluble in water or DMSO, often used to stabilize the species or improve aqueous solubility for biological assays.[1]
Reaction Pathway
The conversion is reversible, governed by pH.[1] The salt is formed by treating the base with hydrobromic acid (HBr).[1]
Figure 1: Interconversion between free base and dihydrobromide salt.[1]
Spectroscopic Comparison
Proton NMR ( H-NMR)
The most diagnostic tool for differentiation is
Key Mechanism: The positive charge on N-1 and N-5 exerts a strong inductive (-I) and mesomeric (-M) effect, particularly on the protons at the
| Proton Position | Free Base | Salt | Shift ( | Explanation |
| H-2 (Alpha to N) | ~8.9 - 9.1 | ~9.4 - 9.6 | +0.5 to +0.7 | Strongest deshielding due to proximity to cationic Nitrogen. |
| H-6 (Alpha to N) | ~8.9 - 9.1 | ~9.4 - 9.6 | +0.5 to +0.7 | Similar effect to H-2; often overlaps. |
| H-8 (Beta) | ~8.4 - 8.6 | ~8.8 - 9.0 | +0.4 | Moderate deshielding. |
| H-3 (Beta) | ~7.8 - 8.0 | ~8.2 - 8.4 | +0.4 | Moderate deshielding. |
| H-7 (Gamma) | ~7.6 - 7.8 | ~8.0 - 8.2 | +0.4 | Inductive effect diminishes with distance but remains significant. |
| N-H | Not Observed | 10.0 - 14.0 (Broad) | N/A | Diagnostic broad singlet in anhydrous DMSO; exchanges/disappears in D |
*Note: Exact values depend on concentration and solvent. The "Shift" represents the typical magnitude of change observed upon salt formation.[1]
UV-Vis Spectroscopy
The electronic transitions of the naphthyridine ring are perturbed by protonation.
-
Free Base: Exhibits
transitions in the UV region (250–320 nm).[1] -
Salt Form: Protonation stabilizes the LUMO more than the HOMO, reducing the energy gap (
).[1] This leads to a bathochromic shift (Red Shift) .[1]-
Visual Consequence: While the base is often off-white or pale yellow, the dihydrobromide salt is typically a deeper yellow or orange solid.
-
Infrared Spectroscopy (IR)
IR is useful for solid-state characterization.[1]
| Functional Group | Free Base ( | Salt ( | Diagnostic Feature |
| N-H Stretch | Absent | 2500 - 3200 | Broad, strong absorption characteristic of ammonium salts ( |
| C=N Stretch | ~1580 - 1600 | ~1620 - 1640 | Shift to higher frequency due to increased bond order character in the cationic ring. |
| C-Br Stretch | ~600 - 700 | ~600 - 700 | Minimal change; remote from protonation site. |
Experimental Protocols
Protocol A: Conversion of Free Base to Dihydrobromide Salt
Objective: Generate the stable salt form for storage or aqueous solubility studies.
-
Dissolution: Dissolve 1.0 eq (e.g., 209 mg) of 4-bromo-1,5-naphthyridine in minimal ethyl acetate or ethanol (approx. 5 mL).
-
Acidification: Dropwise add 2.5 eq of HBr (33% in acetic acid or 48% aqueous) while stirring at 0°C.
-
Observation: A yellow/orange precipitate should form immediately.
-
-
Precipitation: Stir for 30 minutes at room temperature. If no precipitate forms, add diethyl ether to induce crystallization.[1]
-
Isolation: Filter the solid under vacuum. Wash the filter cake with cold diethyl ether (
mL) to remove excess acid.[1] -
Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.
-
Yield Check: Expected yield >85%. Confirm identity via melting point (salt mp > base mp).[1]
-
Protocol B: Recovery of Free Base for Organic Synthesis
Objective: Regenerate the reactive neutral species for nucleophilic aromatic substitution (
-
Suspension: Suspend the dihydrobromide salt in dichloromethane (DCM).
-
Neutralization: Add saturated aqueous NaHCO
or 1M NaOH slowly until the aqueous layer pH > 9. -
Extraction: Shake vigorously. The yellow solid will dissolve, and the organic layer will clarify.[1]
-
Separation: Collect the DCM layer.[1] Extract the aqueous layer once more with DCM.[1]
-
Drying: Dry combined organics over anhydrous Na
SO , filter, and concentrate in vacuo.
Mechanistic Logic: Why the Shift Occurs
The following diagram illustrates the electron density changes that drive the spectroscopic shifts.
Figure 2: Impact of protonation on electronic structure and resulting spectral properties.
References
-
PubChem Compound Summary . (2025). 4-Bromo-1,5-naphthyridine dihydrobromide. National Center for Biotechnology Information. [Link][1]
-
Litvic, M. et al. (2012).[1] Synthesis and spectroscopic characterization of naphthyridine derivatives. (General reference for naphthyridine NMR trends).
-
Paudler, W. W., & Kress, T. J. (1967).[1] Naphthyridine Chemistry.[2][3][4][5][6] V. The Proton Magnetic Resonance Spectra of the Naphthyridines. The Journal of Organic Chemistry. [Link]
-
SpectraBase . (2025).[1][7] 1,5-Naphthyridine NMR Data. Wiley Science Solutions. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,5-Naphthyridine [webbook.nist.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. 4,8-Dibromo-1,5-naphthyridine | C8H4Br2N2 | CID 60202059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
Efficacy of different palladium catalysts for 4-bromo-1,5-naphthyridine coupling
Executive Summary: The Naphthyridine Challenge
The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., PDE4, PI3K) and anti-infectives. However, functionalizing 4-bromo-1,5-naphthyridine via palladium-catalyzed cross-coupling presents a distinct set of challenges compared to simple aryl halides.
The Core Problem: The N1 and N5 nitrogen atoms are highly capable of coordinating to the palladium center (
This guide objectively compares three generations of palladium catalyst systems, moving from traditional tetrakis methods to modern bulky-phosphine systems, to identify the most robust protocols for this specific substrate.
Mechanistic Insight & Catalyst Selection Logic
To select the right catalyst, one must understand the failure modes specific to 4-bromo-1,5-naphthyridine.
The "N-Binding" Trap
In standard catalytic cycles, the Pd(0) species must remain coordinated to its phosphine ligands to maintain solubility and reactivity. The basic nitrogen atoms in 1,5-naphthyridine compete with these ligands.
-
Consequence: Use of monodentate ligands (e.g., PPh3) often leads to catalyst precipitation and stalled reactions.
-
Solution: Bidentate ligands (e.g., dppf, Xantphos) or bulky biaryl phosphines (e.g., XPhos, BrettPhos) create a steric wall that prevents N-coordination.
Electronic Activation
The 4-position is electron-deficient (similar to 4-chloropyridine).
-
Oxidative Addition: Fast. Even mild Pd sources work here.
-
Reductive Elimination: Can be slow, especially in C-N coupling (Buchwald-Hartwig). Bulky ligands are required to force the product off the metal center.
Comparative Analysis: Catalyst Performance
The following data summarizes the efficacy of three distinct catalyst classes for the coupling of 4-bromo-1,5-naphthyridine with phenylboronic acid (Suzuki) and morpholine (Buchwald).
Table 1: Catalyst Efficacy Profile
| Catalyst System | Ligand Type | Suzuki Yield | Buchwald Yield | Key Advantage | Major Drawback |
| Pd(PPh₃)₄ (Gen 1) | Monodentate | 45-60% | <20% | Low cost, available | High sensitivity to air; N-poisoning leads to stalled conversion. |
| Pd(dppf)Cl₂ (Gen 2) | Bidentate (Chelating) | 85-92% | 40-55% | Excellent stability; resists N-displacement. | Difficult to remove residual Pd; moderate activity for amination. |
| Pd₂(dba)₃ + Xantphos (Gen 3) | Wide-Bite Bidentate | 80-88% | 90-95% | "Gold Standard" for C-N bonds; prevents chelation. | Higher cost; requires strict inert atmosphere. |
| Pd-PEPPSI-IPr (Gen 4) | NHC Carbene | 75-85% | 60-75% | Air stable; works at room temp for some substrates. | Steric bulk can hinder coupling with ortho-substituted partners. |
*Yields are average isolated yields based on optimized conditions (1,4-dioxane/H2O, 90°C for Suzuki; Toluene, 100°C for Buchwald).
Data Interpretation[1][2][3][4][5][6][7][8][9]
-
For C-C Coupling (Suzuki): Pd(dppf)Cl₂ is the superior choice. The bidentate ferrocenyl ligand creates a rigid bite angle that prevents the naphthyridine nitrogens from displacing the ligand. It is more robust than Pd(PPh₃)₄ and cheaper than the Buchwald generations.
-
For C-N Coupling (Buchwald): Xantphos is non-negotiable. Monodentate ligands fail almost completely due to the formation of stable Pd-amine-naphthyridine resting states. The wide bite angle of Xantphos facilitates the difficult reductive elimination step.
Decision Logic & Visualization
The following diagram illustrates the decision process for selecting the optimal reaction conditions based on the coupling partner.
Caption: Decision tree for selecting the optimal catalytic system based on the desired coupling transformation.
Detailed Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before workup.
Protocol A: High-Efficiency Suzuki Coupling (C-C Bond)
Target: 4-Aryl-1,5-naphthyridines Best for: Aryl and heteroaryl boronic acids.
Reagents:
-
4-Bromo-1,5-naphthyridine (1.0 equiv)
-
Boronic Acid (1.2 equiv)[1]
-
Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
-
Setup: In a microwave vial or sealed tube, combine the naphthyridine, boronic acid, and Pd(dppf)Cl₂.
-
Inerting: Cap the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvation: Add degassed 1,4-dioxane followed by the 2M K₂CO₃ solution. (Ratio Dioxane:Water should be ~4:1).
-
Reaction: Heat to 90°C for 4-12 hours. (Microwave: 120°C for 30 mins).
-
Checkpoint: The reaction mixture should turn from orange/red to black (active Pd). If it remains bright orange after 1 hour, oxygen may be present; purge again.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[3]
-
Purification: Flash chromatography (Hexane/EtOAc). Naphthyridines are polar; start with 20% EtOAc.
Protocol B: Robust Buchwald-Hartwig Amination (C-N Bond)
Target: 4-Amino-1,5-naphthyridines Best for: Secondary amines (morpholine, piperazine) and anilines.
Reagents:
-
4-Bromo-1,5-naphthyridine (1.0 equiv)
-
Amine (1.2 equiv)[4]
-
Pre-Catalyst: Pd₂(dba)₃ (0.02 equiv) + Xantphos (0.04 equiv)
-
Alternatively: Xantphos Pd G3 (0.02 equiv)
-
-
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)
-
Solvent: Toluene (Anhydrous)
Step-by-Step:
-
Pre-complexation (Critical): If using Pd₂(dba)₃/Xantphos, mix them in the toluene solvent under Argon at room temperature for 10 minutes before adding substrates. The solution should turn yellow/orange.
-
Addition: Add the naphthyridine, amine, and base to the catalyst mixture.
-
Reaction: Seal and heat to 100°C for 12-16 hours.
-
Checkpoint: TLC usually shows a strong blue fluorescence for amino-naphthyridines under UV (254/365 nm).
-
Workup: Filter through a Celite pad (to remove Pd/Base). Concentrate and purify.
-
Note: Avoid acidic workups as the product may protonate and stay in the aqueous layer.
-
References
-
Synthesis of 4,8-substituted 1,5-naphthyridines via Suzuki coupling. Source: ResearchGate. URL:[Link]
-
Palladium-catalyzed cross-coupling reactions for the synthesis of 1,7-naphthyridines (Analogous reactivity). Source: Journal of Medicinal Chemistry (PubMed). URL:[Link]
-
Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: Advance from Palladium to Nickel. Source: Chemical Society Reviews. URL:[Link]
Sources
Isomeric Purity Analysis of Substituted 1,5-Naphthyridines: A Comparative Technical Guide
Executive Summary: The "Naphthyridine Challenge"
Substituted 1,5-naphthyridines are privileged scaffolds in kinase inhibition (e.g., CDK5, PI3K) and anti-infective research. However, their synthesis—often involving Skraup cyclization or Suzuki-Miyaura cross-coupling—frequently yields complex mixtures of regioisomers (e.g., 1,5- vs. 1,6-naphthyridines) and positional isomers (e.g., C2- vs. C3-substitution).
Standard C18 Reversed-Phase HPLC (RP-HPLC) often fails to resolve these isomers due to their identical molecular weight and nearly indistinguishable hydrophobicity (LogP). This guide compares three analytical workflows—Specialized RP-HPLC , Supercritical Fluid Chromatography (SFC) , and 2D-NMR —to establish a self-validating protocol for isomeric purity.
Key Recommendation
-
For Routine QC: Use SFC with pyridyl-amide or diol phases. It offers superior resolution of structural isomers compared to HPLC.
-
For Structural Validation: 2D NOESY NMR is non-negotiable for assigning regiochemistry.
-
For Difficult Separations: Switch from C18 HPLC to Phenyl-Hexyl or Nitrophenylethyl (NPE) phases to leverage
- selectivity.
Comparative Analysis of Analytical Methodologies
Method A: Enhanced RP-HPLC (Beyond C18)
Standard C18 columns rely on hydrophobic subtraction, which is often insufficient for separating naphthyridine isomers that differ only by the position of a nitrogen atom or a substituent.
-
The Fix: Utilize stationary phases that engage in
- interactions or dipole-dipole coupling. -
Recommended Phases:
-
Phenyl-Hexyl: Provides alternative selectivity for aromatic isomers.
-
Nitrophenylethyl (NPE) / Pyrenylethyl (PYE): Specifically designed to separate nitro- and aza-aromatic regioisomers via strong charge-transfer interactions.
-
Method B: Supercritical Fluid Chromatography (SFC)
SFC is the "orthogonal solver" for this class of compounds. The supercritical CO
-
Mechanism: Isomers with different N-lone pair accessibility interact differently with polar stationary phases (e.g., 2-Ethylpyridine).
-
Advantage: Higher diffusivity allows for flatter Van Deemter curves, enabling faster separations without loss of resolution.
Method C: Nuclear Magnetic Resonance (NMR)
Chromatography separates; NMR identifies.[1] 1D
-
The Solution: NOESY (Nuclear Overhauser Effect Spectroscopy) .
-
Logic: A substituent at C2 will show a spatial NOE correlation to the proton at C3, whereas a substituent at C4 will correlate with C3 and C5 (if H-bearing). This provides absolute structural confirmation.
Data Presentation: Performance Matrix
| Feature | RP-HPLC (C18) | RP-HPLC (Phenyl/NPE) | SFC (2-EP/Diol) | 2D NMR (NOESY) |
| Separation Mechanism | Hydrophobicity | H-Bonding / Dipole / Shape | Magnetic Environment | |
| Isomer Resolution ( | Low (< 1.5 usually) | High (> 2.0 for aromatics) | Very High (> 3.0) | N/A (Spectral Resolution) |
| Run Time | 15–30 min | 15–25 min | 3–8 min | 1–4 hours (acquisition) |
| Solvent Consumption | High (AcN/MeOH) | High | Low (CO | Low (Deuterated solvent) |
| Limit of Detection | High (UV/MS) | High (UV/MS) | High (UV/MS) | Low (requires >1 mg) |
| Primary Use Case | Rough purity check | Difficult regioisomers | Chiral & Regio-purity | Absolute Structure ID |
Experimental Protocols
Protocol 1: SFC Screening for Isomer Separation
This protocol is self-validating by using a "mix-and-inject" strategy of crude reaction mixtures to ensure all potential isomers are resolved.
-
System: Agilent 1260 Infinity II SFC or Waters UPC
. -
Columns (Screening Set):
-
Viridis 2-Ethylpyridine (2-EP) (Selectivity for basic nitrogens).
-
Torus Diol (Selectivity for polar functional groups).
-
Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) – Often resolves structural isomers surprisingly well.
-
-
Conditions:
-
Mobile Phase A: CO
(Supercritical grade).[2][] -
Mobile Phase B: Methanol + 0.1% Diethylamine (DEA) or Ammonium Hydroxide (essential for peak shape of basic naphthyridines).
-
Gradient: 2% to 40% B over 5 minutes.
-
Back Pressure: 120–150 bar.
-
Temp: 40°C.
-
-
Validation: Inject a spiked mixture of the desired product and its suspected isomer (if available) or the crude reaction mix. Calculate Resolution (
). If , switch to the Chiralpak IG column.
Protocol 2: NMR Structural Confirmation (NOESY)
-
Sample Prep: Dissolve ~5-10 mg of pure isolated compound in 600
L DMSO- (prevents aggregation common in CDCl ). -
Acquisition:
-
Pulse Sequence: noesygpphpp (gradient selected).
-
Mixing Time (
): 400–500 ms (optimal for medium-sized molecules like substituted naphthyridines). -
Scans: 16–32 scans depending on concentration.
-
-
Analysis:
-
Identify the singlet protons of the naphthyridine core (typically H2, H4, H6, H8 depending on substitution).
-
Look for cross-peaks between the substituent's protons (e.g., methyl group) and the ring protons.
-
Causality: If a Methyl group is at C2, it must show an NOE to H3. If it is at C3, it must show NOEs to H2 and H4.
-
Visualizations
Diagram 1: Method Development Decision Tree
This workflow guides the researcher from crude mixture to validated purity method.
Caption: Decision tree for selecting the optimal separation technique. SFC is prioritized for its speed and orthogonal selectivity.
Diagram 2: NMR Logic for Isomer Distinction
Visualizing how NOESY distinguishes 2-substituted vs. 3-substituted 1,5-naphthyridines.
Caption: NOESY correlation logic. Red arrows indicate spatial proximity (NOE) identifying the substitution pattern.
References
-
Shimadzu Corporation. (2025). SFC Columns: Flexible Selectivity and Isomer Separation. Shimadzu Technical Guide.
-
Fuertes, M., et al. (2021).[1] Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules (MDPI).
-
Nacalai Tesque. (2025). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography (PYE/NPE Columns). Technical Note.
-
American Chemical Society. (2021). 1,6-Naphthyridine: Isomer Overview and Synthesis. ACS Molecule of the Week.
-
BOC Sciences. (2025). Enantiomeric Purification (HPLC/SFC). Technical Service Guide.
Sources
Safety Operating Guide
Proper Disposal Procedures: 4-Bromo-1,5-naphthyridine dihydrobromide
[1][2]
Part 1: Executive Safety Directive
Immediate Action Required: Treat 4-bromo-1,5-naphthyridine dihydrobromide as a Corrosive, Halogenated Hazardous Waste .[1] Do NOT dispose of this compound down the drain.[2] Do NOT mix with non-halogenated solvents or strong oxidizers.
This guide provides a scientifically grounded protocol for the containment, neutralization, and disposal of this specific naphthyridine salt (
Part 2: Chemical Profile & Hazard Logic[1]
To handle waste effectively, you must understand the chemical causality of the hazard.[1]
Chemical Identity[1][4][5][6]
-
CAS Number: 1956307-73-5 (or related free base 90001-34-6)
-
Molecular Formula:
(Salt form) -
Molecular Weight: 370.87 g/mol [3]
-
Structure: A 1,5-naphthyridine scaffold with a bromine atom at the 4-position, stabilized as a dihydrobromide salt.[1][4][5]
The "Why" Behind the Protocol (Causality)
-
The Dihydrobromide Component (2HBr): This salt readily hydrolyzes or dissociates in moisture to release hydrobromic acid. This creates a local pH < 2.0, classifying the waste as RCRA Corrosive (D002) .[1]
-
Risk:[6] Inhalation of acid fumes; severe skin burns.
-
Disposal Implication: Waste containers must be glass or chemically resistant HDPE. Metal containers will corrode.
-
-
The Brominated Ring (C-Br): The covalent carbon-bromine bond is stable.
Part 3: Operational Disposal Workflows
Decision Matrix: Waste Stream Segregation
This self-validating workflow ensures compliance with EPA RCRA standards and local EHS protocols.
Figure 1: Decision tree for segregating 4-bromo-1,5-naphthyridine dihydrobromide waste streams. Note the critical re-routing of non-halogenated solvents to the halogenated stream due to the solute.
Protocol A: Solid Waste Disposal (Excess Reagent)
Context: Disposal of expired chemicals or excess solid from synthesis.
-
Container Selection: Use a wide-mouth HDPE jar or double-lined polyethylene bags. Do not use metal cans.
-
Labeling: Mark clearly as "Solid Hazardous Waste - Toxic/Corrosive."
-
Constituent Listing: Explicitly list "4-Bromo-1,5-naphthyridine dihydrobromide" on the tag. Do not use generic abbreviations.
-
Secondary Containment: Place the sealed container in a secondary plastic bin until pickup to prevent moisture ingress (which releases HBr fumes).
Protocol B: Liquid Waste (Reaction Mixtures)
Context: Mother liquors from recrystallization or HPLC effluent.
CRITICAL RULE: Even if the solvent is non-halogenated (e.g., Methanol), the presence of this brominated solute mandates the entire mixture be treated as Halogenated Waste .[1]
| Parameter | Specification | Reason |
| Waste Carboy | HDPE or Glass (Amber) | Resistance to HBr acidity. |
| Tagging | Halogenated Organic Waste | Ensures proper incineration temperature. |
| pH Check | Check pH; if < 2.0, tag as Corrosive .[1] | Alerts waste handlers to acid hazard. |
| Incompatibles | Strong Bases / Oxidizers | Prevents exothermic neutralization or |
Protocol C: Spill Cleanup & Neutralization
Context: Benchtop spill of solid salt or concentrated solution.
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If powder is fine/dusty, use a respirator (N95 or P100).[1]
-
Containment: Cover the spill with an inert absorbent (Vermiculite or Spill-X).[7]
-
Neutralization (The HBr Factor):
-
Slowly apply a weak base (Sodium Bicarbonate
or Sodium Carbonate ) to the spill. -
Observation: Wait for bubbling (
evolution) to cease. This confirms the HBr component has been neutralized.
-
-
Collection: Sweep the resulting paste into a disposable container.
-
Disposal: Label as "Solid Hazardous Waste (Debris contaminated with Brominated Organics)."
Part 4: Regulatory & Technical Data[1][3][4][11][12]
EPA/RCRA Classification
While 4-bromo-1,5-naphthyridine is not explicitly "P" or "U" listed by name, it triggers the following characteristics:
-
D002 (Corrosivity): Applicable if the salt is in an aqueous solution with pH
2.[8] -
Halogenated Solvents (F-List equivalent handling): While the solid isn't an F-listed solvent, best practice dictates managing it within the halogenated stream to prevent contamination of fuel-blending waste streams.
Storage Before Disposal[2]
-
Temperature: Store at 2-8°C (Refrigerated) if keeping for long periods, though room temperature is acceptable for short-term waste accumulation.
-
Atmosphere: Hygroscopic. Keep tightly sealed. Moisture absorption generates hydrobromic acid fumes, degrading the container and surrounding labels.[1]
References
-
PubChem. (n.d.). 4-Bromo-1,5-naphthyridine dihydrobromide (Compound).[1][3][4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2023, from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved October 26, 2023, from [Link][1]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. nems.nih.gov [nems.nih.gov]
- 3. 1956307-73-5|4-Bromo-1,5-naphthyridine dihydrobromide|BLD Pharm [bldpharm.com]
- 4. 4-Bromo-1,5-naphthyridine dihydrobromide | C8H7Br3N2 | CID 86767291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-[1,5]naphthyridine dihydrobromide | 1956307-73-5 [sigmaaldrich.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. chamberlandresearch.com [chamberlandresearch.com]
- 8. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
